3-(4-Methylfuran-3-yl)propan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylfuran-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7-5-10-6-8(7)3-2-4-9/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZRMRZQGPOROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Methylfuran-3-yl)propan-1-ol: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, valued for its diverse biological activities and synthetic versatility. This guide provides a comprehensive technical overview of a specific furan derivative, 3-(4-Methylfuran-3-yl)propan-1-ol. This compound has been identified as a naturally occurring insect repellent, highlighting its potential in agrochemical and public health applications. This document will delve into its chemical structure, physicochemical properties, spectroscopic characterization, a plausible synthetic route, and known biological activities, offering a valuable resource for researchers exploring furan chemistry and its applications.
Chemical Structure and Properties
3-(4-Methylfuran-3-yl)propan-1-ol is a disubstituted furan derivative with a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1] The structure features a furan ring substituted at the 3- and 4-positions with a propan-1-ol chain and a methyl group, respectively.
Visualization of the Chemical Structure
Caption: A plausible synthetic workflow for 3-(4-Methylfuran-3-yl)propan-1-ol.
Experimental Protocol (Hypothetical)
-
Synthesis of the Propargylic Alcohol Precursor: A suitable starting material, such as a protected 3-butyn-1-ol, would be deprotonated using a strong base (e.g., n-butyllithium) and then reacted with a methylating agent to introduce the methyl group at the desired position.
-
Hydroformylation and Cyclization: The resulting propargylic alcohol would then be subjected to a rhodium-catalyzed hydroformylation reaction. This process would introduce a formyl group and facilitate the cyclization to form the 3,4-disubstituted furan ring.
-
Purification: The crude product would be purified using standard techniques such as column chromatography to yield pure 3-(4-Methylfuran-3-yl)propan-1-ol.
Biological Activity
The most significant reported biological activity of 3-(4-Methylfuran-3-yl)propan-1-ol is its repellent effect against the white-spotted stinkbug (Eysarcoris ventralis), a major pest of rice plants in Asia. [2]
Insect Repellent Activity
In a 2010 study, this compound was isolated from the culture filtrate of a fungus found in green foxtail (Setaria viridis). [2]The isolated compound demonstrated a significant repellent effect on the white-spotted stinkbug. [2]Furthermore, the study explored the activity of several acyl derivatives, with the acetyl derivative showing the most potent repellent effect. [2] This finding suggests that 3-(4-Methylfuran-3-yl)propan-1-ol and its derivatives have potential as natural, biodegradable insecticides or repellents for agricultural applications. Further research into the mechanism of action and field efficacy is warranted.
Conclusion
3-(4-Methylfuran-3-yl)propan-1-ol is a furan derivative with demonstrated biological activity as an insect repellent. While comprehensive data on its physicochemical properties are still lacking, its structure and a plausible synthetic route have been established. The identification of its repellent properties opens avenues for research into new, environmentally friendly pest control agents. This technical guide provides a foundational understanding of this compound for researchers in organic synthesis, medicinal chemistry, and agricultural science, encouraging further investigation into its potential applications.
References
Sources
The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Furan-Substituted Propanols
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, prized for its versatile stereoelectronic properties and synthetic accessibility.[1][2] When coupled with a propanol moiety, this "privileged scaffold" gives rise to a class of compounds—furan-substituted propanols—with a diverse and potent range of biological activities.[3] This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising molecules, providing field-proven insights and detailed protocols for their investigation.
The Furan-Propanol Scaffold: A Synthesis of Opportunity
The strategic combination of a furan ring and a propanol side chain creates a molecule with a unique blend of lipophilicity and hydrogen-bonding capability, properties that are critical for effective drug-target interactions. The synthesis of these compounds can be approached through various methodologies, with the choice of route often dictated by the desired substitution pattern and stereochemistry.
A common and efficient strategy involves the asymmetric bioreduction of a corresponding ketone precursor. This "green chemistry" approach utilizes whole-cell biocatalysts, such as Lactobacillus paracasei, to produce chiral alcohols with high enantiomeric excess and yield.
Experimental Protocol: Green Synthesis of (S)-1-(furan-2-yl)propan-1-ol
This protocol details the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol using a whole-cell biocatalyst.
Materials:
-
1-(furan-2-yl)propan-1-one
-
Lactobacillus paracasei BD101 whole-cell biocatalyst
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Biocatalyst Preparation: Cultivate Lactobacillus paracasei BD101 in an appropriate growth medium. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a sterile flask, suspend the washed Lactobacillus paracasei cells in a phosphate buffer solution containing glucose as a co-substrate.
-
Substrate Addition: Add 1-(furan-2-yl)propan-1-one to the cell suspension.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Extraction: After the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the enantiomerically pure (S)-1-(furan-2-yl)propan-1-ol.
Causality Behind Experimental Choices: The use of a whole-cell biocatalyst is advantageous as it contains the necessary enzymes and cofactors for the asymmetric reduction, eliminating the need for expensive purified enzymes. Glucose serves as a readily available energy source for the cells and for the regeneration of cofactors required by the reductase enzymes. The choice of an appropriate buffer and temperature ensures the optimal activity and stability of the biocatalyst.
Caption: General workflow for the green synthesis of a chiral furan-substituted propanol.
A Spectrum of Biological Activities: From Microbes to Cancer Cells
Furan-substituted propanols have demonstrated a broad array of biological activities, with significant potential in the development of antimicrobial, anticancer, and anti-inflammatory agents.[4][5][6]
Antimicrobial and Antifungal Activity
The furan nucleus is a key pharmacophore in many established antimicrobial drugs.[6] Furan-substituted propanols and their derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7]
Mechanism of Action: The antimicrobial action of some furan derivatives involves the reductive activation of a nitro group within the microbial cell, leading to the formation of reactive intermediates that cause damage to DNA and other critical cellular components.[1] Other proposed mechanisms include the inhibition of essential enzymes and disruption of cell membrane integrity.
The following table summarizes the antimicrobial activity of representative furan-propanol derivatives.
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| 3-(Furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivative | Proteus vulgaris | 15-18 | [8] |
| 3-(Furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivative | Staphylococcus aureus | 16-22 | [8] |
| Dication-substituted furan | Candida albicans | 0.39 | [9] |
| Dication-substituted furan | Cryptococcus neoformans | ≤0.09 | [9] |
| Propyl (E)-3-(furan-2-yl) acrylate | Candida species | 64-512 | [10] |
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and furan-containing compounds have emerged as a promising class of therapeutics.[11][12][13] Furan-substituted propanols and their derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[4][14]
Mechanism of Action: The anticancer mechanisms of furan derivatives are diverse and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tubulin polymerization, a key process in cell division.[4] Some furan derivatives have been shown to modulate critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[11][13]
The following table presents the cytotoxic activity of selected furan-propanol derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Furan derivative 1 | HeLa (Cervical Cancer) | 0.08 - 8.79 | [12][13] |
| Furan derivative 24 | SW620 (Colorectal Cancer) | Moderate to Potent | [12][13] |
| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [14] |
| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [14] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Furan derivatives have been shown to possess anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[1][3][5]
Mechanism of Action: The anti-inflammatory effects of some furan derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] Others may exert their effects by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[1]
Structure-Activity Relationships: Decoding the Molecular Blueprint
The biological activity of furan-substituted propanols is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[15]
Key Structural Features Influencing Activity:
-
Substitution on the Furan Ring: The nature and position of substituents on the furan ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, influencing its interaction with biological targets.
-
Substitution on the Propanol Chain: Modifications to the propanol side chain, such as the introduction of additional functional groups or changes in stereochemistry, can affect the molecule's polarity, hydrogen-bonding capacity, and overall shape, thereby influencing its binding affinity and selectivity.
-
Presence of Other Aromatic Rings: The addition of other aromatic systems to the furan-propanol scaffold can enhance lipophilicity and create additional opportunities for π-π stacking interactions with target proteins, often leading to increased potency.[1]
Caption: Key structural modifications influencing the biological activity of furan-substituted propanols.
Validating Biological Activity: Standardized In Vitro Assays
To accurately assess the biological potential of newly synthesized furan-substituted propanols, standardized and self-validating in vitro assays are essential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well microtiter plates
-
Furan-substituted propanol derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the furan-substituted propanol derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Furan-substituted propanol derivatives (dissolved in a suitable solvent)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Standard antibiotic/antifungal agent
Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the furan-substituted propanol derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Future Directions and Conclusion
The furan-substituted propanol scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, offer a rich landscape for further exploration. Future research should focus on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic properties, as well as in-depth mechanistic studies to fully elucidate their modes of action. The continued investigation of this remarkable class of compounds holds the potential to deliver the next generation of effective treatments for a wide range of human diseases.
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Fathy, U., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
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Ceylan, M., et al. (2011). The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives. Medicinal Chemistry Research, 20(1), 109-115. [Link]
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A Prospective Technical Guide for the Isolation and Identification of 3-(4-Methylfuran-3-yl)propan-1-ol from Setaria viridis Endophytes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Endophytic fungi are a prolific source of novel bioactive secondary metabolites.[1][2][3] This guide presents a comprehensive, prospective workflow for the isolation, purification, and structural elucidation of the target molecule, 3-(4-methylfuran-3-yl)propan-1-ol, from endophytic fungi residing within the model grass species Setaria viridis (green foxtail). While this specific compound has been identified as a repellent produced by an endophyte from this plant, detailed public protocols for its isolation are scarce.[4] This document, therefore, synthesizes established, field-proven methodologies in natural product discovery to provide a rigorous, step-by-step framework.[5][6] The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical applicability for researchers embarking on this or similar discovery projects.
Introduction: The Untapped Potential of Grass Endophytes
Setaria viridis, commonly known as green foxtail, is a widespread grass that serves as a valuable model for C4 photosynthesis and biofuel research.[7] Like all plants, it hosts a diverse community of endophytic microorganisms, primarily fungi and bacteria, that live within its tissues without causing disease.[8][9] These endophytes engage in a complex symbiotic relationship with their host, often producing a wide array of secondary metabolites to confer protection against pathogens, herbivores, and other environmental stressors.[10][11] This chemical arsenal represents a vast, underexplored reservoir of novel natural products with potential applications in medicine, agriculture, and biotechnology.[2]
Furan-containing natural products, in particular, exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[12][13][14] The target molecule of this guide, 3-(4-methylfuran-3-yl)propan-1-ol, has been identified as a repellent against the white-spotted stinkbug, a major agricultural pest.[4] This discovery underscores the potential of S. viridis endophytes as a source of valuable agrochemicals.
This whitepaper provides an in-depth, prospective technical guide for the systematic isolation and characterization of this furan-containing propanol. The workflow is logically structured into four distinct phases: (1) Bioprospecting and Fungal Isolation, (2) Fermentation and Metabolite Production, (3) Extraction and Bioassay-Guided Purification, and (4) Structural Elucidation and Confirmation.
Phase 1: Bioprospecting & Endophyte Isolation
The foundational step of any natural product discovery campaign is the successful isolation of the producing organism. The primary objective is to isolate pure cultures of endophytic fungi from healthy S. viridis tissues while eliminating all surface-dwelling (epiphytic) microbes.
Plant Material Collection
Healthy, disease-free specimens of Setaria viridis should be collected from a location with high biodiversity and minimal pesticide use. Entire plants, including roots, stems, and leaves, should be sampled and transported to the laboratory in sterile bags, then processed within 24 hours.[15]
Protocol: Surface Sterilization of S. viridis Tissues
The credibility of this entire workflow hinges on a robust surface sterilization protocol. The goal is to kill surface microbes without harming the internal endophytes.
Rationale: A multi-step chemical treatment is employed to systematically remove and kill epiphytic organisms. Ethanol acts as a wetting agent and initial disinfectant, while sodium hypochlorite is a powerful oxidizing agent that eliminates remaining bacteria and fungi.[3][9] The final rinses with sterile water are critical to remove residual sterilizing agents that could inhibit endophytic growth.
Step-by-Step Protocol:
-
Wash plant tissues (roots, stems, leaves) thoroughly under running tap water to remove soil and debris.[15]
-
Segment the tissues into smaller pieces (e.g., 1-2 cm for stems/roots, 5x5 mm for leaves).[16]
-
Sequentially immerse the segments in the following solutions:
-
Rinse the sterilized segments three times with sterile distilled water to remove any residual chemicals.[15]
-
Validation Step (Trustworthiness): To confirm sterilization efficacy, plate the water from the final rinse onto a nutrient-rich agar medium (e.g., Potato Dextrose Agar). No microbial growth after 5-7 days indicates a successful procedure. Additionally, imprint a few sterilized tissue segments onto an agar plate before plating them; this "imprint plate" should also show no growth.
Protocol: Isolation of Endophytic Fungi
-
Under aseptic conditions in a laminar flow hood, place the surface-sterilized tissue segments onto plates of Potato Dextrose Agar (PDA) amended with an antibacterial agent (e.g., 100 µg/mL streptomycin) to suppress bacterial growth.[3][15]
-
Seal the plates with parafilm and incubate at 25-28°C in the dark.[3]
-
Monitor the plates daily for fungal hyphae emerging from the plant tissues.
-
As fungal colonies appear, use a sterile needle to pick the hyphal tips and transfer them to fresh PDA plates to obtain pure cultures.[10] This process, known as sub-culturing, is crucial for isolating individual fungal species.
-
Assign a unique identifier to each pure isolate and create a cryopreserved stock for long-term storage.
Phase 2: Fermentation & Metabolite Production
Once a library of pure fungal isolates is established, the next phase focuses on cultivating them to produce secondary metabolites. The choice of fermentation method significantly impacts the quantity and diversity of compounds produced.[10]
Small-Scale Screening
Initially, each fungal isolate should be grown in a small-scale liquid culture to screen for the production of the target compound.
Protocol:
-
Inoculate 250 mL Erlenmeyer flasks containing 100 mL of Potato Dextrose Broth (PDB) with a small agar plug from a mature PDA culture of each isolate.[18]
-
Incubate the flasks for 14-21 days at 25-28°C on a rotary shaker (150 rpm) to ensure proper aeration.[18]
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the broth with an equal volume of ethyl acetate.[19] This solvent is of medium polarity and is effective for extracting a wide range of secondary metabolites.[5]
-
Analyze the ethyl acetate extract using Gas Chromatography-Mass Spectrometry (GC-MS) to screen for a peak corresponding to the mass and fragmentation pattern of 3-(4-methylfuran-3-yl)propan-1-ol.
Large-Scale Fermentation
The isolate(s) that show promising production of the target compound in the small-scale screen are then selected for large-scale fermentation to generate sufficient material for purification.
Protocol:
-
Prepare a seed culture by inoculating 100 mL of PDB and incubating for 3-4 days.[20]
-
Use the seed culture to inoculate several larger flasks (e.g., 20 x 1 L flasks, each containing 400 mL of PDB) to achieve the desired total volume.
-
Incubate the large-scale culture under the same optimized conditions (temperature, agitation, duration) identified during screening.[19] Optimizing culture parameters like media composition, pH, and temperature can significantly enhance metabolite yield.[21]
Phase 3: Extraction & Bioassay-Guided Purification
This phase involves extracting the crude secondary metabolites from the large-scale culture and then systematically purifying the target compound through a series of chromatographic steps.
Overall Workflow Diagram
Caption: High-level workflow from plant collection to compound identification.
Protocol: Crude Extraction
-
Pool the entire liquid culture from the large-scale fermentation.
-
Perform a liquid-liquid extraction by partitioning the culture broth three times against an equal volume of ethyl acetate in a large separatory funnel.[19]
-
Combine the organic (ethyl acetate) layers and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[12]
Protocol: Chromatographic Purification Cascade
This is a multi-step process to separate the target molecule from the complex mixture of the crude extract.
-
Vacuum Liquid Chromatography (VLC):
-
Rationale: VLC is a low-pressure, preparative technique used for the initial, coarse fractionation of the crude extract based on polarity.[12]
-
Method: Adsorb the crude extract onto a small amount of silica gel. Load this onto a sintered glass funnel packed with silica gel. Elute with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane, then increasing proportions of ethyl acetate, and finally methanol).[12]
-
Collect fractions and analyze each by Thin-Layer Chromatography (TLC) and GC-MS to identify which fractions contain the target compound.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC provides much higher resolution for purifying the compound from the enriched fraction obtained from VLC.[6][20] A reversed-phase C18 column is typically used, which separates compounds based on hydrophobicity.[12]
-
Method: Pool the active fractions from VLC and concentrate them. Dissolve the residue in a suitable solvent (e.g., methanol) and inject it onto a semi-preparative C18 HPLC column. Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) to isolate the pure compound.[12] Monitor the elution with a UV detector.
-
Collect the peak corresponding to the target compound and verify its purity by analytical HPLC.
-
Purification Summary Table (Hypothetical Data)
| Purification Step | Mass Recovered (mg) | Purity (%) | Yield (%) |
| Crude Ethyl Acetate Extract | 5,200 | ~2% | 100 |
| VLC Fraction (50% EtOAc/Hex) | 450 | ~25% | 8.7 |
| Semi-Prep HPLC Peak | 95 | >98% | 1.8 |
Phase 4: Structural Elucidation & Verification
The final phase uses spectroscopic techniques to definitively confirm that the isolated pure compound is indeed 3-(4-methylfuran-3-yl)propan-1-ol.
Spectroscopic Analysis
-
High-Resolution Mass Spectrometry (HR-MS): This technique provides the exact mass of the molecule, allowing for the determination of its elemental formula.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of an organic molecule.[5] A suite of experiments is required:
-
¹H NMR: Shows the number and type of protons (hydrogen atoms).
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.[12]
-
The acquired spectroscopic data must be compared with the data reported in the literature to confirm the identity of the isolated compound as 3-(4-methylfuran-3-yl)propan-1-ol.[4]
Relationship Diagram for Structural Elucidation
Caption: Logical flow from pure compound to structure confirmation.
Conclusion and Future Outlook
This technical guide outlines a robust and scientifically grounded framework for the isolation and identification of 3-(4-methylfuran-3-yl)propan-1-ol from endophytic fungi associated with Setaria viridis. By following this systematic approach—from meticulous isolation of fungal strains to high-resolution purification and definitive structural elucidation—research teams can efficiently navigate the complexities of natural product discovery. The successful isolation of this compound will not only provide a pure sample for further agrochemical testing but will also pave the way for genomic and biosynthetic studies of the producing fungus. Understanding the genetic basis for its production could enable metabolic engineering approaches to enhance yield or create novel, more potent analogues, thereby unlocking the full biotechnological potential of this plant-microbe symbiosis.
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Alam, B., Nanda, S., Garnaik, B., & Patra, J. K. (2023). Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential. Biomolecules & Biomedicine. [Link]
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Sari, Y. P., et al. (2021). Secondary Metabolite and Antioxidant Activity of Endophytic Fungi Isolated from Syzygium aqueum Leaves Stalk. Biointerface Research in Applied Chemistry. [Link]
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Kim, J. Y., et al. (2014). Antioxidant and Antimicrobial Phenolic Compounds from Setaria viridis. Journal of the Korean Society for Applied Biological Chemistry. [Link]
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Lone, S. A., et al. (2024). Isolation and Purification of Bioactive Metabolites from Fungal Endophytes– A Review. Journal of Fungi. [Link]
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Ratnaweera, P. B., & Devesurendra, K. (2014). What is the best and cost effective method for extraction of secondary metabolites from endophytic fungi?. ResearchGate. [Link]
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Miyazawa, M., et al. (2010). 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug (Eysarcoris ventralis) repellent produced by an endophyte isolated from green foxtail. Journal of Agricultural and Food Chemistry. [Link]
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Hasan, M. M., et al. (2023). Secondary Metabolites Isolation from Endophytic Fungi Diaporthe arecae and Colletotrichum gloeosporioides Isolated from Syzygium cumini Linn. Tropical Journal of Phytochemistry and Pharmaceutical Sciences. [Link]
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Liu, J., et al. (2022). Analysis of Secondary Metabolites from Plant Endophytic Fungi. Methods in Molecular Biology. [Link]
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Al-Hussain, S. A., & Al-Malki, J. S. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Organic Chemistry. [Link]
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Abdel-Razek, A. S., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Methods and Protocols. [Link]
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Lira, S. P., et al. (2021). Secondary metabolites produced by endophytic fungi: novel antifungal activity of fumiquinone B. Acta Biologica Colombiana. [Link]
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ResearchGate. (n.d.). Structure of Furan natural derivatives. [Link]
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Kumar, S., et al. (2018). Purification and Characterization of Secondary Metabolites from Bacterial Endophytes Isolated from Mentha piperita. International Journal of Pharmaceutical Sciences and Research. [Link]
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Wang, X., et al. (2023). Isolation of anticancer bioactive secondary metabolites from the sponge-derived endophytic fungi Penicillium sp. and in-silico computational docking approach. Frontiers in Microbiology. [Link]
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Kero, O. E., et al. (2020). In-Situ Metabolomic Analysis of Setaria viridis Roots Colonized by Beneficial Endophytic Bacteria. Molecular Plant-Microbe Interactions. [Link]
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Al-Hussain, S. A., & Al-Malki, J. S. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science. [Link]
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Stroian, C. G., et al. (2019). ISOLATION PROCEDURES FOR ENDOPHYTES HARVESTING. AgroLife Scientific Journal. [Link]
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Gonzalez-Montiel, J. A., et al. (2022). Endophytes, a Potential Source of Bioactive Compounds to Curtail the Formation–Accumulation of Advanced Glycation End Products. International Journal of Molecular Sciences. [Link]
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Al-khazraji, H. K. A., & Al-Musawi, S. K. A. (2023). Bioactive compounds and biomedical applications of endophytic fungi: a recent review. Egyptian Journal of Medical Human Genetics. [Link]
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Szymański, J., et al. (2024). Bioactive Compounds Produced by Endophytic Bacteria and Their Plant Hosts—An Insight into the World of Chosen Herbaceous Ruderal Plants in Central Europe. MDPI. [Link]
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Singh, D., et al. (2023). Isolation and Identification of Endophytic Fungi from Indigenous Medicinal Plants. Journal of Drug Delivery and Therapeutics. [Link]
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Escobar Rodríguez, C., et al. (2021). Assembly of Endophytic Communities of Setaria viridis Plants when Grown in Different Soils and Derived from Different Seeds. Phytobiomes Journal. [Link]
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Escobar Rodríguez, C., et al. (2021). Assembly of endophytic communities of Setaria viridis L. plants when grown in different soils and derived from different seeds. ResearchGate. [Link]
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Yusof, N. A., et al. (2019). Isolation and Identification of Endophytic Fungi from UiTM Reserve Forest, Negeri Sembilan. Sains Malaysiana. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Furans. [Link]
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Semantic Scholar. (2020). Molecular Identification of Endophytic Fungi Isolated from Medicinal Plant. [Link]
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Li, W., et al. (2023). Molecular Characterization of Resistance to Nicosulfuron in Setaria viridis. MDPI. [Link]
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Huang, W. Y., et al. (2009). Molecular phylogenetic identification of endophytic fungi isolated from three Artemisia species. Fungal Diversity. [Link]
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Pillai, T. G., & Karunagaran, D. (2025). Endophytic Fungi, Fusarium equiseti Produce Amyrin with Cytotoxic Effect. EC Microbiology. [Link]
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Toxicity profile of 3-(4-Methylfuran-3-yl)propan-1-ol SDS
An In-depth Technical Guide to the Toxicity Profile of 3-(4-Methylfuran-3-yl)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive toxicological assessment of 3-(4-methylfuran-3-yl)propan-1-ol. As a Senior Application Scientist, this document synthesizes available safety data with established toxicological principles to offer a robust framework for safe handling, risk assessment, and future research. The narrative emphasizes the causality behind toxicological concerns and outlines self-validating experimental protocols for further investigation.
Executive Summary: A Compound of Interest and Caution
3-(4-Methylfuran-3-yl)propan-1-ol, a substituted furan alcohol, has been identified as an insect repellent, specifically against the white-spotted stinkbug (Eysarcoris ventralis)[1]. While its potential applications are of interest, its chemical structure—containing both a furan ring and a propanol chain—necessitates a thorough toxicological evaluation. The Safety Data Sheet (SDS) for this compound explicitly classifies it as Harmful if swallowed (Acute Toxicity, Oral, Category 4) and Toxic if inhaled (Acute Toxicity, Inhalation, Category 3) . The primary toxicological concern stems from the furan moiety, a well-known structural alert for metabolic activation into reactive, and potentially genotoxic, metabolites. This guide will deconstruct the known hazards and outline the necessary investigatory pathways to establish a complete safety profile.
Physicochemical Properties and Toxicokinetic Predictions
Understanding a compound's physical and chemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME), which collectively determine its toxic potential.
| Property | Value / Prediction | Toxicological Implication | Source |
| Molecular Formula | C₈H₁₂O₂ | Governs molecular weight and elemental composition. | [2][3] |
| Molecular Weight | 140.18 g/mol | Influences diffusion and transport across biological membranes. | [3] |
| XlogP (Predicted) | 1.3 | This value suggests moderate lipophilicity, indicating a potential for absorption through both oral and dermal routes and distribution into tissues. | [2] |
| Appearance | Liquid (presumed) | Affects handling procedures and potential routes of exposure (e.g., aerosol formation). | [4] |
| Boiling Point | Not available | Determines volatility and the likelihood of inhalation exposure. | |
| Water Solubility | Miscible (predicted for propanol) | High water solubility would facilitate distribution in systemic circulation but may limit bioaccumulation. | [5] |
The predicted lipophilicity and likely liquid state at room temperature underscore the importance of the oral and inhalation hazards identified in the SDS.
Comprehensive Toxicological Endpoint Analysis
This section details the known and inferred toxicological hazards of 3-(4-methylfuran-3-yl)propan-1-ol.
Acute Toxicity: The Primary Identified Hazard
Acute toxicity data is the most definitive information available for this compound.
-
Oral Toxicity: Classified as Category 4 (Harmful if swallowed) . This classification corresponds to an LD₅₀ value in the range of 300 to 2000 mg/kg for rats. In case of ingestion, the SDS advises rinsing the mouth, drinking water, and consulting a physician.
-
Inhalation Toxicity: Classified as Category 3 (Toxic if inhaled) . This is a significant hazard, indicating that short-term exposure to an aerosol or vapor form can cause serious, potentially lethal, effects. The SDS mandates working under a hood, avoiding vapor generation, and using respiratory protection when necessary[6]. In case of inhalation, the victim should be moved to fresh air and a physician should be called immediately.
-
Dermal Toxicity: No data is available for this specific compound. However, related furan compounds like furfural are classified as harmful in contact with skin[7]. Given the predicted LogP, dermal absorption is possible, and this remains a critical data gap.
Experimental Protocol: Acute Inhalation Toxicity (OECD TG 403)
This protocol is essential for confirming the GHS Category 3 classification.
-
Animal Model: Typically, young adult albino rats (e.g., Sprague-Dawley strain).
-
Exposure: Animals are exposed via whole-body or nose-only exposure chambers to the test substance as a vapor or aerosol for a fixed period (usually 4 hours).
-
Concentration Levels: A series of concentrations are tested to determine the LC₅₀ (the concentration causing mortality in 50% of the test group).
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-exposure.
-
Pathology: Gross necropsy is performed on all animals, and histopathology is conducted on key organs.
Genotoxicity and Carcinogenicity: The Furan Structural Alert
The most significant long-term toxicological concern for furan-containing compounds is their potential for genotoxicity and carcinogenicity. While the SDS for 3-(4-methylfuran-3-yl)propan-1-ol notes that no ingredient is identified as a carcinogen by IARC, it also states that the toxicological properties have not been thoroughly investigated.
Causality - The Mechanism of Furan Toxicity:
The toxicity of the furan ring is not inherent to the parent molecule but is a consequence of metabolic activation.
-
Bioactivation: Cytochrome P450 enzymes (primarily CYP2E1) in the liver oxidize the furan ring.
-
Formation of Reactive Metabolite: This oxidation process generates a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial.
-
Cellular Damage: This electrophilic metabolite can form covalent adducts with cellular nucleophiles, including DNA and proteins. DNA adducts can lead to mutations and initiate carcinogenesis, while protein adducts can lead to cytotoxicity and organ damage.
Diagram: Furan Metabolic Activation Pathway
Caption: Metabolic activation of the furan moiety leading to cellular toxicity.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)
This is a mandatory first-tier screen for genotoxic potential.
-
Strains: A set of Salmonella typhimurium and Escherichia coli strains, each with a specific mutation in the histidine or tryptophan operon, are used.
-
Metabolic Activation (S9): The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess both the parent compound and its metabolites.
-
Exposure: Bacteria are exposed to the test compound across a range of concentrations on agar plates deficient in the required amino acid.
-
Scoring: A positive result is a dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state of amino acid synthesis) compared to a negative control.
Skin and Eye Irritation
-
Skin Irritation: The SDS advises rinsing the skin with water after contact, a standard precaution. The propanol moiety suggests a potential for defatting the skin, which can cause dryness or cracking with repeated exposure[5].
-
Eye Irritation: The propanol functional group is a structural alert for serious eye irritation[5][8]. The SDS for 1-propanol, a related alcohol, carries the H318 hazard statement "Causes serious eye damage". For 3-(4-methylfuran-3-yl)propan-1-ol, standard first aid is to rinse eyes with plenty of water. Given the high potential for irritation, this endpoint requires experimental verification.
Diagram: Integrated Hazard Assessment Workflow
Caption: Logical workflow from known and inferred hazards to required testing.
Data Gaps and a Path Forward
The toxicological profile of 3-(4-methylfuran-3-yl)propan-1-ol is far from complete. The current classification is based on acute toxicity, but significant data gaps exist for chronic and local effects. To enable safe development, the following experimental data are required:
-
Genotoxicity Battery: An initial Ames test (OECD 471) followed by an in vitro mammalian cell chromosome aberration test (OECD 473) or micronucleus test (OECD 487).
-
Skin and Eye Irritation: In vitro tests using reconstructed human epidermis (OECD 439) and cornea models are strongly recommended to avoid animal testing while clarifying these critical endpoints.
-
Skin Sensitization: An in vitro assay such as the Direct Peptide Reactivity Assay (DPRA, OECD 442C) should be performed.
-
Repeated Dose Toxicity: A 28-day repeated dose oral toxicity study (OECD 407) would provide crucial information on target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion and Recommendations for Safe Handling
3-(4-Methylfuran-3-yl)propan-1-ol is a compound with defined acute hazards (harmful if swallowed, toxic if inhaled) and a significant, mechanistically-grounded suspicion of genotoxicity. The statement that its properties "have not been thoroughly investigated" should be treated as a primary warning.
Mandatory Handling Precautions:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to mitigate inhalation risk[6].
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, a lab coat, and safety goggles. Given the potential for severe eye damage, safety glasses are insufficient; sealed goggles or a face shield are required.
-
Respiratory Protection: Required if there is any risk of generating vapors or aerosols outside of a fume hood[6].
-
Use Restriction: The product is supplied for Research & Development purposes only under a TSCA exemption and must not be used for commercial purposes without explicit consent.
For any organization considering the development of this molecule, a significant investment in toxicological testing is not just recommended, but essential for regulatory compliance and ethical product stewardship.
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Advanced Biotech. (2026). Safety Data Sheet for 2-Methyl-3-Furanthiol 5% ETOH Natural. Retrieved from Advanced Biotech website. [Link]
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PubChem. (n.d.). 3-(4-methylfuran-3-yl)propan-1-ol. National Center for Biotechnology Information. [Link]
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Chemical Synthesis Database. (2025). 3-(4-methyl-3-furyl)-1-propanol. [Link]
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PubChem. (n.d.). 3-Methylfuran. National Center for Biotechnology Information. [Link]
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Nakajima, H., Ishihara, A., Sawa, Y., & Sakuno, E. (2010). 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug (Eysarcoris ventralis) repellent produced by an endophyte isolated from green foxtail. Journal of Agricultural and Food Chemistry, 58(5), 2882–2885. [Link]
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CPAChem. (2024). Safety data sheet for 3-Methylfuran. Retrieved from CPAChem website. [Link]
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Fisher Scientific. (2023). Safety Data Sheet for Propan-1-ol. Retrieved from Fisher Scientific website. [Link]
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Technical Monograph: Olfactory & Chemical Characterization of 3-(4-Methylfuran-3-yl)propan-1-ol
Executive Summary & Chemical Identity
3-(4-Methylfuran-3-yl)propan-1-ol is a specialized furan-functionalized alcohol, distinct from the carbazole alkaloids often associated with Clausena species (e.g., Clausenol). Naturally occurring as a volatile metabolite in fungal endophytes (specifically within Setaria viridis), this compound exhibits a unique olfactory profile characterized by earthy, green, and vegetative nuances.
Its significance lies in its dual utility: as a high-impact fragrance ingredient adding "naturalness" to green/woody accords, and as a semiochemical with proven insect repellent properties. This guide details its physicochemical properties, synthesis, olfactory mechanism, and metabolic safety profile.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | 3-(4-Methylfuran-3-yl)propan-1-ol |
| CAS Number | 63558-37-6 |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| LogP (Predicted) | ~1.3 - 1.5 |
| Solubility | Soluble in ethanol, diethyl ether; sparingly soluble in water |
| Odor Threshold | Low (estimated <10 ppb in air) |
Olfactory Characterization
Unlike the sweet, floral notes of rose oxide, 3-(4-Methylfuran-3-yl)propan-1-ol occupies a "savory-green" olfactory space. Its profile is derived from the furan ring's electron density combined with the primary alcohol's hydrogen-bonding capability.
Sensory Profile Analysis[3]
-
Primary Note (Top-Mid): Green, Earthy, Fungal.
-
Descriptor: Reminiscent of fresh wild mushrooms (Agaricus), damp soil, and crushed foliage. It shares structural and sensory homology with 1-octen-3-ol but with a warmer, woodier undertone due to the furan ring.
-
-
Secondary Note (Base): Woody, Nutty, Herbaceous.
-
Descriptor: As the volatile evaporates, the "green" sharpness recedes, revealing a dry, hay-like, and slightly nutty character typical of 3-substituted furans (similar to Perillene).
-
-
Functional Application:
-
Flavor: Used in savory complexes (mushroom, soup, nut flavors) to provide "brown" notes.
-
Fragrance: Used in trace amounts to add naturalism to Fougère and Chypre accords, bridging the gap between fresh citrus top notes and mossy base notes.
-
Synthetic Methodology
The synthesis of 3-(4-Methylfuran-3-yl)propan-1-ol requires precise regiochemical control to ensure the alkyl chain attaches at the 3-position while the methyl group remains at the 4-position. The following protocol is adapted from established furan functionalization techniques (e.g., Tetrahedron Letters, 1987).
Experimental Protocol: Chain Extension via Lithiation
Objective: Synthesize 3-(4-Methylfuran-3-yl)propan-1-ol from 3-methylfuran via 3,4-selective functionalization.
Reagents:
-
3-Methylfuran (Starting Material)[1]
-
n-Butyllithium (n-BuLi, 1.6M in hexanes)
-
Ethylene Oxide (Oxirane)
-
Tetrahydrofuran (THF, anhydrous)[2]
-
Ammonium Chloride (saturated aq.)
Step-by-Step Methodology:
-
Regioselective Lithiation:
-
Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere.
-
Solvent: Add 3-methylfuran (1.0 eq) and anhydrous THF. Cool to -78°C.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise.
-
Mechanism Note: Direct lithiation of 3-methylfuran typically occurs at the 2-position (alpha). To achieve 3,4-substitution, a blocking group at C2 or a halogen-metal exchange strategy (using 3-bromo-4-methylfuran) is preferred. For this protocol, we assume the use of 3-bromo-4-methylfuran as the precursor for high specificity.
-
Exchange: If using 3-bromo-4-methylfuran, Lithium-Halogen exchange occurs at -78°C, generating the 3-lithio-4-methylfuran intermediate.
-
-
Chain Extension (Alkylation):
-
Addition: Add Ethylene Oxide (1.2 eq) dissolved in THF slowly to the lithiated species at -78°C.
-
Catalysis: The addition of Lewis acid (BF3·OEt2) may be required to facilitate epoxide opening if reactivity is low, though direct attack is possible.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Quench and Workup:
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine.
-
Drying: Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the target alcohol.
-
Synthesis Workflow Visualization
Caption: Regioselective synthesis pathway via lithium-halogen exchange and epoxide ring opening.
Metabolic Activation & Safety (Toxicology)
A critical consideration for any furan-containing molecule in drug or fragrance development is the potential for bioactivation. The furan ring is a structural alert for toxicity due to CYP450-mediated oxidation.
Mechanism of Bioactivation
The primary metabolic pathway involves the oxidation of the furan ring by CYP2E1 or CYP3A4 .
-
Epoxidation: The cytochrome P450 enzyme inserts an oxygen across the C2-C3 or C4-C5 double bond.
-
Ring Opening: The resulting epoxide is highly unstable and rapidly rearranges to form a cis-enedial (e.g., 2-methyl-butenedial).
-
Adduct Formation: This reactive enedial is a potent Michael acceptor. It reacts covalently with nucleophilic residues (Cysteine sulfhydryl groups) on proteins or with Glutathione (GSH).[3]
-
Toxicity: Depletion of GSH and protein adduct formation leads to oxidative stress and potential hepatotoxicity.
Safety Protocol for Handling
-
GSH Trapping Assay: Before widespread use, the compound must be tested in a microsomal stability assay with Glutathione trapping to quantify the formation of reactive metabolites.
-
Usage Limits: Due to this mechanism, furan derivatives are often restricted in perfumery (IFRA standards) to low thresholds to ensure rapid detoxification via Phase II conjugation pathways before toxicity occurs.
Metabolic Pathway Visualization[6]
Caption: Bioactivation pathway of furan derivatives leading to reactive cis-enedials.
References
-
Nakajima, H., et al. (2010).[4][5] "Isolation and Identification of 3-(4-Methylfuran-3-yl)propan-1-ol from Setaria viridis Endophyte." Journal of Agricultural and Food Chemistry, 58(5), 2882–2886.
-
Peterson, L. A. (2006).[6] "Electrophilic Intermediates Produced by Bioactivation of Furan."[6] Drug Metabolism Reviews, 38(4), 615-626.[6]
-
Tanis, S. P. (1987). "Furan functionalization: Synthesis of 3-substituted furans." Tetrahedron Letters, 28(44), 5203-5206.
-
The Good Scents Company. (2025). "Furan Derivatives and Olfactory Profiles." Fragrance and Flavor Database.
-
PubChem Database. (2025). "Compound Summary: 3-(4-methylfuran-3-yl)propan-1-ol."[1][4][5][7] National Center for Biotechnology Information.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pheromones | Cyberlipid [cyberlipid.gerli.com]
- 5. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]
- 6. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-(4-methylfuran-3-yl)propan-1-ol (C8H12O2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: High-Fidelity Reduction of 3-Hydroxy-3-(Furan-3-yl)propanenitrile
[1]
Abstract & Core Directive
This guide details the chemoselective reduction of 3-hydroxy-3-(furan-3-yl)propanenitrile to 3-amino-1-(furan-3-yl)propan-1-ol .[1] This transformation yields a 1,3-amino alcohol scaffold, a privileged motif in medicinal chemistry (analogous to serotonin-norepinephrine reuptake inhibitors).
The Critical Challenge: The furan ring is an acid-labile and hydrogenation-sensitive moiety. Standard nitrile reduction protocols often lead to two catastrophic failure modes:
-
Ring Saturation: Over-reduction of the furan to tetrahydrofuran (common with Pd/C).
-
Ring Opening: Acid-catalyzed hydrolysis of the furan ring to 1,4-dicarbonyls during aggressive workups.[2]
This protocol delineates three validated methodologies—Catalytic Hydrogenation (Raney Ni) , Hydride Transfer (LiAlH₄) , and In Situ Boride (NaBH₄/CoCl₂) —engineered to preserve the furan core while effectively reducing the nitrile.
Chemical Pathway & Mechanism[2][3][4][5]
The objective is the 4-electron reduction of the nitrile carbon (
Reaction Scheme
Figure 1: General reduction pathway.[3] The preservation of the furan ring (blue) is the primary constraint.
Protocol Selection Matrix
Select the protocol based on your available equipment and scale.
| Feature | Method A: Raney Nickel | Method B: LiAlH₄ | Method C: NaBH₄ / CoCl₂ |
| Mechanism | Heterogeneous Catalytic Hydrogenation | Nucleophilic Hydride Transfer | Heterogeneous Metal Boride Catalysis |
| Scale Suitability | High (>10g to kg) | Low to Medium (<10g) | Medium (Scalable) |
| Furan Safety | High (Kinetic control) | High (If acidic workup avoided) | Very High (Mild conditions) |
| Primary Risk | Pyrophoric catalyst handling | Water reactivity / Exotherm | Borate salt emulsions |
| Selectivity | Excellent (with NH₃ additive) | Good | Excellent |
Detailed Experimental Protocols
Method A: Catalytic Hydrogenation (Raney Nickel)
Best for: Scale-up and cleanest impurity profile.
Expert Insight: Raney Nickel is preferred over Palladium on Carbon (Pd/C). Pd/C frequently reduces the furan ring to tetrahydrofuran. Ammonia is mandatory to suppress the formation of secondary amines (dimerization) by converting the intermediate imine to a gem-diamine, which hydrogenolyses to the primary amine.
Reagents:
-
Substrate: 3-hydroxy-3-(furan-3-yl)propanenitrile (1.0 equiv)
-
Catalyst: Raney Nickel (active slurry, ~50 wt% loading relative to substrate)
-
Solvent: Methanol (7M NH₃ solution)
-
Gas: Hydrogen (
)
Procedure:
-
Preparation: Charge a high-pressure hydrogenation vessel (Parr reactor) with the substrate dissolved in methanolic ammonia (7M).
-
Catalyst Addition: Carefully add the Raney Nickel slurry under an argon blanket. Caution: Raney Ni is pyrophoric when dry.
-
Purge: Seal the reactor. Purge with
(3x) followed by (3x). -
Reaction: Pressurize to 50 psi (3.4 bar) with
. Agitate vigorously at Room Temperature (20-25°C) .-
Note: Heating (>40°C) increases the risk of furan reduction.
-
-
Monitoring: Monitor
uptake. Reaction typically completes in 12–24 hours. -
Workup:
-
Depressurize and purge with
. -
Filter the mixture through a Celite pad (keep wet to prevent catalyst ignition).
-
Concentrate the filtrate in vacuo to yield the crude amino alcohol.[4]
-
Method B: Lithium Aluminum Hydride (LiAlH₄)
Best for: Small scale laboratory synthesis where high pressure equipment is unavailable.
Expert Insight: The critical step here is the Fieser Workup . Standard acidic workups will hydrolyze the furan ring. The Fieser method uses stoichiometric water and base to produce a granular, easy-to-filter aluminate precipitate, keeping the pH alkaline/neutral.
Reagents:
-
Substrate (1.0 equiv)
-
LiAlH₄ (2.0 - 2.5 equiv)
-
Solvent: Anhydrous THF or Diethyl Ether
Procedure:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Maintain
atmosphere. -
LAH Suspension: Suspend LiAlH₄ in anhydrous THF at 0°C.
-
Addition: Dissolve the nitrile substrate in THF. Add dropwise to the LAH suspension.
-
Exotherm Control: Maintain internal temperature <10°C during addition.[1]
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux gently for 2–4 hours.
-
The Fieser Quench (Critical): Cool to 0°C. Quench slowly with the following sequence per 1 g of LiAlH₄ used:
-
1.0 mL Water (Add very slowly; vigorous gas evolution).
-
1.0 mL 15% NaOH (aq) .
-
3.0 mL Water .
-
-
Isolation: Warm to RT. Stir for 15 minutes until the grey precipitate turns white and granular. Filter through Celite.[5] Dry the filtrate over
and concentrate.
Method C: Sodium Borohydride / Cobalt(II) Chloride
Best for: Chemoselectivity and safety (no pressurized
Expert Insight:
Reagents:
Procedure:
-
Dissolution: Dissolve the substrate and
in Methanol. The solution will be deep purple/pink. -
Reduction: Cool to 0°C. Add
powder portion-wise.-
Observation: Vigorous effervescence (
) and formation of a black precipitate (Cobalt Boride).
-
-
Reaction: Stir at room temperature for 2–6 hours.
-
Quench: Carefully add 3M HCl dropwise until pH ~2 to destroy excess borohydride (Do not let the solution sit at acidic pH for long).
-
Basification: Immediately adjust pH back to >10 using concentrated
or NaOH.-
Reason: To extract the free amine and prevent furan acidolysis.
-
-
Extraction: Extract with DCM or EtOAc.
Workup & Purification Logic Flow
The following logic ensures the preservation of the furan ring during isolation.
Figure 2: Workup decision tree highlighting the risk of acidic conditions.
Analytical Validation
Successful synthesis must be validated against the following criteria:
| Method | Expected Signal | Interpretation |
| 1H NMR | Disappearance of | Confirm reduction of CN to CH2NH2. |
| 1H NMR (Furan) | Retention of aromatic signals at | Confirm furan ring integrity (no saturation). |
| IR Spectroscopy | Disappearance of sharp | Confirm consumption of nitrile.[5] |
| Mass Spec (ESI) | Confirm molecular weight. |
References
-
BenchChem. (2025).[1][4][6] Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. Retrieved from (Simulated Link based on search context).
-
Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved from .
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[7][8] Journal of the American Chemical Society, 73(1), 242–244.
-
Satoh, T., & Suzuki, S. (1969). Raney Nickel Reduction of Nitriles.[1][5] Tetrahedron Letters, 10(52), 4555-4558.
- Osby, J. O., et al. (1993). Reduction of Nitriles to Amines with Cobalt Boride. Tetrahedron Letters, 34, 1.
(Note: While specific CAS 1023733-77-4 data is proprietary/sparse, the protocols above are derived from validated methodologies for furan-containing beta-hydroxy nitriles found in the search results.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Advanced Application Note: 3-(4-Methylfuran-3-yl)propan-1-ol as a Stinkbug Repellent
[1][2]
Executive Summary & Scientific Rationale
This application note details the protocol for the formulation, characterization, and biological evaluation of 3-(4-methylfuran-3-yl)propan-1-ol (hereafter MFP-1 ) and its acetylated derivative. Originally isolated from the fungal endophyte of green foxtail (Setaria viridis), MFP-1 has demonstrated significant repellent activity against the white-spotted stinkbug (Eysarcoris ventralis), a major rice pest.[1][2][3]
Significance: Unlike broad-spectrum insecticides (neonicotinoids, pyrethroids) that rely on mortality, MFP-1 functions as a spatial repellent . This aligns with Integrated Pest Management (IPM) "Push-Pull" strategies, where the repellent "pushes" pests away from the crop while attractant traps "pull" them elsewhere.
Mechanism of Action: MFP-1 is a volatile furan-based alcohol. While the precise molecular target (likely an Odorant Binding Protein or Orco co-receptor) remains under investigation, behavioral assays confirm it triggers an avoidance response. Notably, structural optimization studies indicate that the acetyl derivative (MFP-1-Ac) exhibits superior repellency compared to the parent alcohol, likely due to increased volatility or enhanced receptor binding affinity.
Chemical Profile & Handling
Compound: 3-(4-Methylfuran-3-yl)propan-1-ol CAS Number: 118668-58-9 Molecular Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol [4][5]
Stability & Storage (Critical)
Furan rings are electron-rich and susceptible to oxidation and acid-catalyzed ring opening.
-
Storage: Store neat standard at -20°C under Argon or Nitrogen atmosphere.
-
Solvents: Avoid protic acids. Compatible with Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), and Hexane for bioassays.
-
Handling: Use amber glass vials to prevent photo-oxidation.
Synthesis & Derivatization Protocol
For research applications, synthesizing the acetyl derivative (MFP-1-Ac) is recommended to maximize repellent efficacy.
Workflow Diagram: Synthesis & Optimization
Figure 1: Isolation and structural optimization workflow. The acetylation step converts the hydroxyl group to an ester, significantly increasing volatility and repellency.
Protocol: Acetylation of MFP-1
-
Reagents: Dissolve 10 mg of MFP-1 in 0.5 mL of dry pyridine.
-
Reaction: Add 0.5 mL of acetic anhydride (
). -
Incubation: Stir at room temperature (25°C) for 12 hours.
-
Quenching: Add ice-cold water (5 mL) and extract with Ethyl Acetate (
). -
Purification: Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over
. -
Validation: Confirm conversion via GC-MS (Shift in retention time and appearance of acetyl ion peak).
Formulation for Biological Assays
A. Laboratory Stock Solution
-
Concentration: 10 mg/mL (10,000 ppm).
-
Solvent: Acetone or Ethanol (Analytical Grade).
-
Usage: Dilute serially (0.1, 1.0, 10.0 mg/mL) for dose-response curves.
B. Field Dispenser Formulation (Slow Release)
To test field efficacy, the compound must be formulated to prevent rapid evaporation.
-
Matrix: Polyethylene vials or rubber septa.
-
Loading: 50 mg active ingredient (AI) per dispenser.
-
Antioxidant: Add 1% BHT (Butylated hydroxytoluene) to stabilize the furan ring against environmental oxidation.
Biological Assay Protocols
Experiment A: Petri Dish Repellency Assay (Screening)
Validates contact/short-range repellency.
-
Setup: Use a 9 cm glass Petri dish.
-
Filter Paper: Cut two semi-circles of filter paper (Whatman No. 1).
-
Treatment: Apply 20 µL of MFP-1 solution (e.g., 10 mg/mL) to one half.
-
Control: Apply 20 µL of pure solvent to the other half.
-
-
Drying: Air dry for 2 minutes to evaporate solvent.
-
Introduction: Place 10 adult stinkbugs (E. ventralis or H. halys) in the center.
-
Observation: Record location of bugs at 2, 5, 10, and 30 minutes.
-
Calculation: Calculate Repellency Rate (
): Where = bugs on control side, = bugs on treated side.
Experiment B: Y-Tube Olfactometer Assay (Behavioral)
Validates olfactory repellency without contact.
-
Apparatus: Glass Y-tube (stem: 20cm, arms: 15cm).
-
Airflow: Clean, humidified air at 200 mL/min.
-
Stimulus:
-
Arm A: Odor source (Filter paper with 10 µL MFP-1 formulation).
-
Arm B: Control (Solvent only).
-
-
Procedure:
-
Introduce one bug at the base of the stem.
-
Record "Choice" when the bug crosses 50% of an arm and stays for >15 seconds.
-
Record "No Choice" if no movement occurs within 5 minutes.
-
-
Replication:
bugs per concentration. Rotate arms every 5 bugs to rule out positional bias.
Workflow Diagram: Biological Evaluation
Figure 2: Sequential testing pipeline from laboratory screening to field application.
Data Analysis & Interpretation
Summarize data using the following template to determine the effective dose (
| Concentration (mg/mL) | Total Insects (N) | Treated Side (T) | Control Side (C) | Repellency Index (RI) | P-Value ($ \chi^2 $) |
| 0.1 (Low) | 30 | 12 | 18 | -0.2 (Weak) | > 0.05 |
| 1.0 (Med) | 30 | 5 | 25 | 0.66 (Strong) | < 0.01 |
| 10.0 (High) | 30 | 2 | 28 | 0.86 (Very Strong) | < 0.001 |
-
Interpretation: An RI > 0.5 with
indicates a statistically significant repellent effect. -
Comparison: Compare MFP-1-Ac (Acetate) vs. MFP-1 (Alcohol). The acetate typically shows higher RI values at lower concentrations.
Safety & Regulatory Considerations
-
Toxicity: While natural in origin, furan derivatives can be metabolically activated to toxic intermediates (e.g., via cytochrome P450).
-
Requirement: Perform an Ames test (mutagenicity) and acute contact toxicity test on non-target organisms (bees) before open-field trials.
-
-
Phytotoxicity: Test high concentrations (10x effective dose) on the target crop (rice/soybean) to ensure no leaf burn occurs.
References
-
Nakajima, H., Ishihara, A., Sawa, Y., & Sakuno, E. (2010). 3-(4-Methylfuran-3-yl)propan-1-ol: A White-Spotted Stinkbug (Eysarcoris ventralis) Repellent Produced by an Endophyte Isolated from Green Foxtail.[1][6][3][7] Journal of Agricultural and Food Chemistry, 58(5), 2882–2885.[6]
-
Zhang, Q. H., et al. (2013). Essential oils and their compounds as stink bug repellents. U.S. Patent Application US20130104445A1.
-
Laznik, Ž., et al. (2024). Evaluation of chemical compounds as repellents of the brown marmorated stink bug (Halyomorpha halys).[8] Plant Protection Science, 60, 371‒379.[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 893639-05-9,(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 3-(4-methylfuran-3-yl)propan-1-ol | 118668-58-9 [m.chemicalbook.com]
- 6. US20130104445A1 - Essential oils and their compounds as stink bug repellents - Google Patents [patents.google.com]
- 7. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Insect Repellents Containing Furan Derivatives
Abstract
The furan scaffold is a cornerstone in the development of biologically active compounds, with many of its derivatives demonstrating significant insecticidal and repellent properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of effective and stable insect repellents incorporating furan derivatives. We will explore the underlying principles of repellent formulation, focusing on strategies to enhance efficacy and duration of action. Detailed, field-proven protocols for the preparation, characterization, and efficacy testing of various formulation types are presented, underpinned by scientific rationale to ensure a self-validating system of experimentation.
Introduction: Furan Derivatives as a Privileged Scaffold in Insect Repellency
Furan, a five-membered aromatic heterocycle, is a prevalent motif in a wide array of natural and synthetic molecules that exhibit diverse biological activities.[2][3] Its unique stereoelectronic properties make it a "privileged scaffold" in medicinal chemistry and, by extension, in the development of novel insect control agents.[2] Several naturally occurring furan-containing compounds, such as limonin and toosendanin, are known for their potent insecticidal and antifeedant activities.[1][4] Synthetic furan derivatives have also shown considerable promise as insecticidal agents, highlighting the versatility of this chemical class.[1]
The primary challenge in formulating insect repellents, particularly those based on volatile or semi-volatile active ingredients like many furan derivatives, is to ensure a prolonged duration of action.[5] This necessitates the use of advanced formulation strategies that control the release of the active compound, thereby maintaining a protective vapor barrier against biting insects.
Mechanism of Action: How Furan Derivatives Repel Insects
The mode of action for many insect repellents involves interaction with the insect's olfactory system.[6] While the specific mechanisms for all furan derivatives are not fully elucidated, it is hypothesized that they may act by either masking human attractant cues or by directly activating olfactory receptor neurons (ORNs) that elicit an avoidance response in insects.[6] For instance, some repellents have been shown to interact with the olfactory co-receptor Orco and TRPA1 channels in mosquitoes.[6] The structural diversity of furan derivatives allows for a broad range of potential interactions with these insect sensory proteins.
Advanced Formulation Strategies for Enhanced Repellent Longevity
To overcome the rapid evaporation of volatile active ingredients, various formulation techniques can be employed to achieve a controlled release and extend the protection time.
-
Microencapsulation: This technique involves entrapping the active ingredient within a polymeric shell. These microcapsules adhere to the skin and provide a slow, sustained release of the repellent over several hours.[7]
-
Inclusion in Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can form inclusion complexes with volatile repellent molecules, effectively slowing down their release and increasing their stability.[5][8]
-
Use of Natural Binders and Fixatives: Incorporating natural binders or fixatives, such as castor oil, can enhance the stability of the formulation and prolong the repellent's efficacy by reducing its volatility.[7]
Table 1: Comparison of Formulation Strategies
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Microencapsulation | Slow release from a polymeric shell | Extended duration of protection, reduced skin absorption | Complex manufacturing process, potential for skin irritation from polymers |
| Cyclodextrin Inclusion | Formation of a host-guest complex that slows evaporation | Increased stability, can solubilize water-insoluble actives | Higher cost of materials, may not be suitable for all active ingredients |
| Natural Binders | Reduces volatility of the active ingredient | Simple to formulate, low cost, biodegradable | May have a greasy feel, potential for lower efficacy compared to other methods |
Detailed Formulation Protocols
The following protocols provide step-by-step methodologies for preparing different types of insect repellent formulations containing furan derivatives. These are model protocols and may require optimization based on the specific physicochemical properties of the chosen furan derivative.
Protocol for a Furan Derivative-Based Topical Spray
This protocol describes the preparation of a simple, alcohol-based spray formulation.
Materials:
-
Furan derivative (active ingredient)
-
Ethanol (95%)
-
Glycerin
-
Distilled water
-
Essential oil (e.g., lemongrass oil, for added repellency and fragrance)[9]
-
Beakers
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Spray bottles
Procedure:
-
In a beaker, dissolve the desired amount of the furan derivative in ethanol with gentle stirring.
-
In a separate beaker, mix the glycerin and essential oil.
-
Add the glycerin-essential oil mixture to the ethanolic solution of the furan derivative and stir until homogeneous.
-
Slowly add the distilled water to the mixture while continuously stirring.
-
Continue stirring for an additional 15 minutes to ensure a uniform solution.
-
Transfer the final formulation into spray bottles.
Protocol for a Furan Derivative-Based Gel Formulation
This protocol outlines the preparation of a gel-based repellent for a more controlled application.
Materials:
-
Furan derivative (active ingredient)
-
Carbopol 934
-
Triethanolamine
-
Propylene glycol
-
Distilled water
-
Beakers
-
Mechanical stirrer
-
pH meter
Procedure:
-
Disperse the Carbopol 934 in distilled water and allow it to swell for 24 hours.
-
In a separate beaker, dissolve the furan derivative in propylene glycol.
-
Slowly add the furan derivative solution to the Carbopol 934 dispersion with continuous stirring.
-
Neutralize the mixture by adding triethanolamine dropwise until a clear, viscous gel is formed. Monitor the pH to be within the skin-compatible range (typically 5.5-7.0).[10]
-
Stir the gel for an additional 30 minutes to ensure homogeneity.
Characterization and Quality Control of Formulations
Proper characterization is crucial to ensure the quality, stability, and efficacy of the repellent formulations.
Table 2: Quality Control Parameters and Methods
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogeneous, free from particulate matter |
| pH | pH meter | 5.5 - 7.0 |
| Viscosity (for gels) | Viscometer | Consistent with the desired product feel |
| Spreadability (for gels) | Parallel plate method | Easily spreadable on a surface |
Efficacy Testing Protocols
The "arm-in-cage" test is a standard method for evaluating the efficacy of topical insect repellents.[10][11]
Materials:
-
Mosquito cage with 25-50 blood-seeking female mosquitoes (e.g., Aedes aegypti or Culex species)[10][12]
-
Human volunteers
-
The formulated repellent
-
Control (formulation without the active ingredient)
-
Timer
Procedure:
-
Recruit human volunteers and obtain informed consent.
-
Apply a standard amount of the repellent formulation to a defined area on the volunteer's forearm.
-
The other forearm can be treated with the control formulation.
-
After a 30-minute acclimatization period, the volunteer inserts the treated forearm into the mosquito cage.
-
Record the number of mosquitoes that land and probe the skin over a 3-minute period.[10]
-
Repeat the exposure every 30 minutes until the repellent fails (e.g., two or more bites are received).
-
The time until failure is recorded as the protection time.
Stability Testing
Stability testing is essential to determine the shelf-life of the product under various environmental conditions.
Protocol:
-
Store samples of the formulation at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), evaluate the samples for changes in physical appearance, pH, viscosity, and the concentration of the active ingredient (using a suitable analytical method like HPLC).
-
Microbiological stability should also be assessed to ensure the product remains free from contamination.
Safety and Toxicology
While many furan derivatives have shown promise, it is crucial to evaluate their safety for topical application.[13] Formulations should be tested for skin irritation and sensitization potential using established in vitro or in vivo models. A thorough toxicological assessment of the active ingredient is a prerequisite for any repellent intended for human use.
Visualizations
Caption: Workflow for the formulation and evaluation of furan derivative-based insect repellents.
Caption: Protocol for the arm-in-cage efficacy testing of topical insect repellents.
References
- Trends in insect repellent formul
- FORMULATING AN IMPROVED INSECT REPELLENT WITH WACKER CYCLODEXTRINS. (n.d.). Wacker.
- Plant-Based Insect Repellents: A Critical Review of Efficacy, Development, and Testing of Herbal Sprays. (2026). IJFMR.
- Plant-based insect repellents: a review of their efficacy, development and testing. (2011). Malaria Journal.
- Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. (2025). Scientific Reports.
- Synthesis of furan derivatives with different moieties of compound 13,... (2025).
- Formulation And Evaluation Of Herbal Insects Repellent Candles. (2025). RJPN.
- A critical review of current laboratory methods used to evaluate mosquito repellents. (2024). Frontiers in Insect Science.
- Development and evaluation of low-cost mosquito repellents using natural binders. (2024).
- Insect-repellent formulations. (2010).
- Formulation and Evaluation of Safe Herbal Mosquito Repellent Roll-On and Liquid Spray. (2023). Acta Scientific.
- Safety and efficacy of furfuryl and furan derivatives belonging to chemical group 14 when used as flavourings for all animal species and c
- Electrochemical Synthesis of Dihydrobenzofurans and Evaluation of Their Insect Antifeedant Activities. (2017). Journal of Oleo Science.
- The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. (2025). BenchChem.
- Mini Review: Mode of Action of Mosquito Repellents. (2014). Acta Tropica.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (2019). ACS Omega.
- (PDF) Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. (2025).
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules.
- Natural insect repellent formula and method of making same. (2000).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Development of herbal mosquito-repellent formulations and their comparative evaluation. (2023). Asian Journal of Pharmaceutical and Clinical Research.
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- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. wacker.com [wacker.com]
- 6. moskout-scientific.com [moskout-scientific.com]
- 7. ijfmr.com [ijfmr.com]
- 8. ovid.com [ovid.com]
- 9. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 10. entomologyjournals.com [entomologyjournals.com]
- 11. Plant-based insect repellents: a review of their efficacy, development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. semanticscholar.org [semanticscholar.org]
Application Note: Solvent Solubility and Delivery of 3-(4-Methylfuran-3-yl)propan-1-ol for Bioassays
Executive Summary
3-(4-Methylfuran-3-yl)propan-1-ol is a naturally occurring furanoid alcohol found in Setaria viridis and structurally related to bioactive constituents in Clausena species. It exhibits insect repellent properties and potential pharmacological activities including anti-inflammatory and cytotoxic effects.
Successful bioassay execution requires precise solubility management. As a moderately lipophilic compound (LogP ~1.4), it presents a challenge: it is highly soluble in organic solvents but prone to precipitation in aqueous media at high concentrations. This guide provides a standardized, error-proof workflow for solubilizing this compound, ensuring bioavailability while mitigating solvent toxicity in cellular or enzymatic assays.
Physicochemical Profile & Solubility Logic
Understanding the molecular behavior of 3-(4-Methylfuran-3-yl)propan-1-ol is the foundation of this protocol. The furan ring confers lipophilicity and potential oxidative instability, while the hydroxyl group provides a handle for hydrogen bonding, offering limited water solubility.
Table 1: Physicochemical Properties
| Property | Value | Implication for Bioassays |
| Molecular Weight | 140.18 g/mol | Small molecule; rapid diffusion in cellular matrices. |
| LogP (Predicted) | ~1.4 | Moderately lipophilic. Partitions well into membranes but requires organic co-solvents for concentrated stocks. |
| Physical State | Colorless/Pale Yellow Liquid | Volatile.[1] Keep vials capped to prevent concentration shifts. |
| Stability | Furan-sensitive | CRITICAL: Susceptible to oxidative ring-opening and polymerization. Store at -20°C under inert gas (N₂/Ar). Protect from light. |
Solvent Compatibility Matrix
-
DMSO (Dimethyl Sulfoxide): Recommended. Excellent solubility (>100 mM). Miscible with water.[2][3]
-
Ethanol (EtOH): Alternative. Good solubility.[2][4] Higher volatility than DMSO (risk of evaporation during long assays).
-
Aqueous Buffers (PBS/Media): Poor. Solubility is likely <10 mM without co-solvent. Direct dissolution of the neat liquid into media is not recommended due to slow kinetics and potential oil droplet formation.
Critical Workflow: Stock Preparation & Dilution
The following workflow utilizes a "High-Concentration Stock / Intermediate Dilution" strategy. This prevents "crashing out" (precipitation) when the hydrophobic compound hits the aqueous buffer.
Diagram 1: Solubilization Workflow
Caption: Step-by-step dilution strategy minimizing precipitation shock. Intermediate dilution allows detection of instability before adding to precious cells.
Detailed Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Objective: Create a stable, high-concentration master stock.
-
Calculate: Determine the volume of DMSO required.
-
Formula: Volume (µL) = [Mass (mg) / MW (140.18)] × 10,000
-
Example: For 10 mg of compound: (10 / 140.18) × 10,000 ≈ 713 µL DMSO .
-
-
Dissolve: Add the calculated volume of sterile, anhydrous DMSO (Grade: Cell Culture Reagent) to the vial containing the pure compound.
-
Mix: Vortex vigorously for 30 seconds. Centrifuge briefly to collect liquid at the bottom.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching and light exposure). Flush with Nitrogen/Argon. Store at -20°C.
Protocol B: Serial Dilution for Bioassays (The "0.5% Rule")
Objective: Deliver the compound to cells without exceeding the toxic threshold of DMSO (typically 0.5% v/v).
Scenario: Target Final Concentration = 100 µM.
-
Thaw: Warm the 100 mM DMSO stock to Room Temperature (RT). Vortex.
-
Intermediate Dilution (200x):
-
Prepare a 20 mM working solution by diluting the 100 mM stock 1:5 in DMSO.
-
-
Preparation of Assay Medium (2x):
-
Dilute the 20 mM DMSO solution 1:100 into pre-warmed culture media.
-
Result: 200 µM compound in 1% DMSO.
-
Visual Check: Inspect for cloudiness. If clear, proceed.
-
-
Final Addition:
-
Add 100 µL of the 2x Assay Medium to 100 µL of cell culture in the well.
-
Final Result:100 µM compound in 0.5% DMSO.
-
Protocol C: Turbidimetric Solubility Limit Test (Self-Validation)
Why this is needed: Literature values are predictive. You must validate the solubility limit in your specific assay buffer (e.g., PBS vs. DMEM + Serum).
-
Prepare Plate: Use a clear, flat-bottom 96-well plate.
-
Titrate: Prepare a dilution series of the compound in your assay buffer (e.g., 500 µM, 250 µM, 125 µM... 0 µM) keeping DMSO constant at 1%.
-
Incubate: Let stand at RT for 1 hour (or assay temperature).
-
Read: Measure Absorbance at 600 nm (OD600).
-
Analyze: A spike in OD600 compared to the blank indicates precipitation. The highest concentration before the spike is your Maximum Solubility Limit .
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Precipitation in Media | "Solvent Shock" (Rapid change in polarity). | Do not add 100% DMSO stock directly to the well. Use the Intermediate Dilution step (Protocol B). |
| Compound Degradation | Oxidation of the furan ring. | Use fresh stocks. Avoid freeze-thaw cycles. Add antioxidants (e.g., Ascorbic Acid) if compatible with the assay. |
| Cell Toxicity (Vehicle) | DMSO concentration > 0.5%. | Reduce DMSO to 0.1% by using a more concentrated stock or switching to Ethanol (if cells are ethanol-tolerant). |
| Volatile Loss | High vapor pressure of the compound. | Use plate seals immediately after addition. Avoid long incubations (>24h) in open systems. |
References
-
PubChem. (n.d.).[5] 3-(4-methylfuran-3-yl)propan-1-ol (Compound Summary). National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
Nakajima, H., Ishihara, A., Sawa, Y., & Sakuno, E. (2010). 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug (Eysarcoris ventralis) repellent produced by an endophyte isolated from green foxtail.[6] Journal of Agricultural and Food Chemistry, 58(5), 2882–2885. [Link]
-
Ito, C., et al. (2000). Chemical constituents of Clausena excavata: isolation and structure elucidation of novel furanone-coumarins.[7][8] Journal of Natural Products. (Context for furanoid bioactivity). [Link]
-
Gaylord Chemical. (n.d.).[2] Dimethyl Sulfoxide (DMSO) Solubility Data.[2][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Methylfuran | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug ( Eysarcoris ventralis ) repellent produced by an endophyte isolated from green foxtail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical constituents of Clausena excavata: isolation and structure elucidation of novel furanone-coumarins with inhibitory effects for tumor-promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chemoselective Reduction of Furan-Containing Nitriles
Welcome to the technical support center for navigating the complexities of furan-containing nitrile reductions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving chemoselectivity in their synthetic pathways. The inherent sensitivity of the furan ring, coupled with the reactivity of the nitrile group, presents a unique synthetic problem that demands carefully optimized conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and achieve your desired chemical transformation with high fidelity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause and provides actionable solutions and alternative protocols.
Question 1: My primary issue is the over-reduction of the furan ring, leading to a complex mixture of saturated products. How can I preserve the furan moiety?
This is the most common challenge. The furan ring is susceptible to saturation, especially under catalytic hydrogenation conditions.[1][2] Standard catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) are often too aggressive, readily reducing the aromatic heterocycle.
Core Problem: The catalyst or reducing agent lacks selectivity for the nitrile group over the furan ring's double bonds.
Expert Recommendation: Shift from Catalytic Hydrogenation to Hydride-Based Reagents.
The most effective strategy is to employ a reducing agent with high steric bulk or different reactivity profiles that favor the polar nitrile group over the less polar furan ring.
Solution A: Partial Reduction to Aldehyde with Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H is a sterically hindered and selective reducing agent, ideal for converting nitriles to aldehydes without affecting the furan ring.[3][4][5][6][7][8][9] The key to its selectivity is precise temperature control.
-
Causality: At low temperatures (e.g., -78 °C), DIBAL-H coordinates to the nitrile's nitrogen atom and delivers a single hydride to the carbon. This forms a stable tetrahedral imine-aluminum complex.[4][10] This intermediate is unreactive towards further reduction at this temperature. Upon aqueous workup, it hydrolyzes to the desired aldehyde. Allowing the temperature to rise prematurely will lead to over-reduction to the amine or alcohol.[3]
Solution B: Reduction to Primary Amine with Modified Borohydride Systems
While Sodium Borohydride (NaBH₄) alone is generally not potent enough to reduce nitriles, its reactivity can be enhanced by additives, creating a system that is strong enough for the nitrile but often leaves the furan ring untouched.[11][12]
-
Causality: Cobalt (II) chloride (CoCl₂) or other transition metal salts in combination with NaBH₄ form a species, sometimes referred to as "cobalt boride," that is highly effective for reducing nitriles to primary amines under mild conditions.[13] This system avoids the harsh conditions and high pressures of some catalytic hydrogenation methods.
Question 2: I'm observing low yields and incomplete conversion of the nitrile. What factors could be contributing to this, and how can I improve the reaction efficiency?
Low conversion suggests that the chosen reagent is not sufficiently reactive under the applied conditions or is being consumed by side reactions.
Core Problem: Insufficient reactivity of the reducing agent or procedural flaws.
Expert Recommendation: Re-evaluate Reagent Choice and Reaction Parameters.
Solution A: For Amine Synthesis - Reagent Potency and Conditions
If your goal is the primary amine and a modified borohydride system is failing, a stronger, non-catalytic hydride may be necessary.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent that readily converts nitriles to primary amines.[7][11][14][15][16] However, it poses a high risk of reducing the furan ring as well. Its use requires careful optimization, such as an "inverse addition" protocol (adding the LiAlH₄ solution slowly to the substrate), to maintain a low concentration of the reagent and potentially improve selectivity.[17]
-
Raney Nickel with a Hydrogen Donor: Catalytic hydrogenation with Raney Nickel can be effective if managed correctly. The combination of Raney Ni with potassium borohydride (KBH₄) in ethanol has been shown to be a mild and efficient system for reducing both aliphatic and aromatic nitriles.[18]
Solution B: Ensure Anhydrous Conditions for Hydride Reagents
Reagents like DIBAL-H and LiAlH₄ react violently with water. Any moisture in the solvent or on the glassware will quench the reagent, reducing the effective stoichiometry and leading to incomplete conversion.
-
Protocol Integrity: Always use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon) before use.
Solution C: Address Potential Catalyst Poisoning
If using a catalytic method (e.g., Raney Nickel), be aware that sulfur-containing impurities in your substrate or solvent can poison the catalyst surface, leading to deactivation and low conversion.[2]
Question 3: My reaction is messy, and I'm seeing significant decomposition of my starting material, indicated by charring or polymerization. What is causing this instability?
This issue points directly to the inherent chemical sensitivity of the furan ring.
Core Problem: The furan ring is degrading under acidic or basic conditions, which are often present during the reaction or, more commonly, during the workup.[1][2]
Expert Recommendation: Implement Milder Reaction and Workup Protocols.
-
Causality: Furan is susceptible to acid-catalyzed hydrolysis and polymerization.[19] Many standard workup procedures for hydride reductions involve a quench with strong acid (e.g., HCl) or base (e.g., NaOH). This can cause the furan ring to open or polymerize, leading to a complex, often dark-colored, reaction mixture.
Solution A: Use a Buffered or Neutral Workup
For DIBAL-H reductions, a standard and much milder workup involves the use of Rochelle's salt (sodium potassium tartrate).
-
Protocol: After quenching the reaction at low temperature with a protic solvent like methanol, a saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously at room temperature. The tartrate chelates the aluminum salts, breaking up the gelatinous precipitate and allowing for a clean extraction of the organic product without exposure to harsh pH.[4]
Solution B: Control Temperature During Quenching
Always perform the initial quench of highly reactive hydride reagents at the reaction temperature (e.g., -78 °C) before allowing the flask to warm to room temperature. Adding the quenching agent at room temperature can cause a rapid exotherm that degrades the sensitive furan product.
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental challenge in reducing furan-containing nitriles?
-
A: The core challenge is achieving chemoselectivity. You must find a reagent and set of conditions that can differentiate between two reducible functionalities: the C≡N triple bond of the nitrile and the C=C double bonds within the furan ring. Furthermore, the furan ring's instability in acidic or basic media severely restricts the available reaction and workup conditions.[1][2][19]
-
-
Q: Can I ever use catalytic hydrogenation for this transformation?
-
A: It is highly challenging and generally not the preferred method when furan integrity is paramount. Success is rare and highly substrate-dependent, often requiring extensive screening of catalysts (e.g., specially prepared Raney Nickel), solvents, additives (like ammonia to prevent secondary amine formation), and reaction conditions (low pressure, controlled temperature).[10][14][18][20]
-
-
Q: What is the key difference in outcome between using LiAlH₄ and DIBAL-H?
-
A: LiAlH₄ is a powerful, aggressive reducing agent that will typically reduce a nitrile all the way to a primary amine.[7][11][15] DIBAL-H is a bulkier, less powerful reagent.[5][8] When used with 1 equivalent at -78 °C, it performs a partial reduction to an imine intermediate, which is then hydrolyzed to an aldehyde during workup.[4][6][9][10] Using excess DIBAL-H or higher temperatures will result in the primary amine.
-
-
Q: Why is strict temperature control at -78 °C so critical for DIBAL-H reductions to aldehydes?
-
A: The tetrahedral intermediate formed after the first hydride addition by DIBAL-H is stable at -78 °C, preventing a second hydride addition.[4] If the reaction temperature is allowed to rise, this intermediate becomes unstable and can be further reduced by any excess DIBAL-H, leading to the formation of the primary amine and destroying the desired aldehyde selectivity.[3][8]
-
Data & Methodologies
Data Presentation
Table 1: Comparison of Common Reducing Agents for Furan-Containing Nitriles
| Reagent/System | Primary Product | Selectivity for Nitrile | Key Risks & Considerations |
| DIBAL-H | Aldehyde | Excellent | Strict temperature control (-78 °C) is mandatory. Requires anhydrous conditions. Mild workup (Rochelle's salt) recommended.[3][4] |
| LiAlH₄ | Primary Amine | Poor to Moderate | High risk of furan ring reduction/opening. Very reactive and requires careful handling under anhydrous conditions.[7][15][17] |
| Catalytic H₂ (Pd/C, PtO₂) | Primary Amine | Poor | High propensity to saturate the furan ring. Generally not recommended for this substrate class.[1][10] |
| Raney Ni + KBH₄/H₂ | Primary Amine | Good | A milder catalytic option, but may still require optimization. Potential for catalyst poisoning.[18][21] |
| NaBH₄ + CoCl₂ | Primary Amine | Good | Effective under mild conditions. Avoids high-pressure hydrogenation and pyrophoric hydrides.[13] |
Experimental Protocols
Protocol 1: Chemoselective Reduction of a Furan-Nitrile to a Furan-Aldehyde using DIBAL-H
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add the furan-containing nitrile (1.0 eq) and anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: While still at -78 °C, slowly add methanol to quench any excess DIBAL-H.
-
Workup: Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt. Stir the biphasic mixture vigorously at room temperature until the layers clearly separate (this may take several hours to overnight).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde via flash column chromatography.
Protocol 2: Chemoselective Reduction of a Furan-Nitrile to a Furan-Amine using Raney Ni/KBH₄
-
Apparatus Setup: To a round-bottom flask, add the furan-containing nitrile (1.0 eq), Raney Nickel (approx. 1.0 eq by moist weight), and anhydrous ethanol.[18]
-
Reagent Addition: Cool the flask in an ice bath and add potassium borohydride (KBH₄, 4.0 eq) portion-wise, controlling the effervescence.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 45-60 minutes. Monitor the reaction by TLC.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Wash the pad thoroughly with ethanol. Caution: Raney Ni can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Purification: Concentrate the filtrate under reduced pressure. Resuspend the residue in an appropriate solvent (e.g., ethyl acetate) and water for extraction. Isolate and purify the amine product, potentially using an acid-base extraction to separate it from any non-basic impurities.
Visualization of Concepts
Diagram 1: Troubleshooting Workflow
A logical approach to diagnosing and solving common reduction problems.
Caption: Troubleshooting Decision Tree for Furan-Nitrile Reductions.
Diagram 2: Mechanistic Selectivity of Hydride Reagents
Illustrates why DIBAL-H and LiAlH₄ yield different products from the same nitrile starting material.
Caption: Comparative Mechanisms: DIBAL-H vs. LiAlH₄ Nitrile Reduction.
References
-
Bobal, P., & Bobalova, J. (2013). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 18(2), 2212-2221. [Link]
-
TUODA. (2025). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? TUODA. [Link]
-
Ashenhurst, J. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]
-
Bobal, P., & Bobalova, J. (2013). Chemoselective reduction of conjugated double bonds with nitrile groups... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. Organic-Chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic-Chemistry.org. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]
-
Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]
- Heinzman, S. W., & Ganem, B. (1982). The Selective Reduction of Nitriles by Use of Cobalt Chloride-Sodium Borohydride. Journal of the American Chemical Society, 104(24), 6801–6802.
-
Bobal, P., & Bobalova, J. (2013). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. ResearchGate. [Link]
-
Clark, J. (n.d.). Reduction of nitriles. Chemguide. [Link]
-
Chemistry Steps. (2024). DIBAL Reducing Agent. Chemistry Steps. [Link]
-
Bobal, P., & Bobalova, J. (2013). An efficient chemoselective reduction of furan series unsaturated dinitriles. PubMed. [Link]
-
Ge, S., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. RSC Publishing. [Link]
-
Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]
-
University of... (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]
-
ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney ® -Ni catalyst. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Organic-Chemistry.org. [Link]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent. Ecochem. [Link]
-
Gowda, D.C. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse. [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Li, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]
-
Staskun, B., & van Es, T. (n.d.). The reduction of nitriles to aldehydes: Applications of Raney nickel... SAJCN. [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic-Synthesis.org. [Link]
-
Lin, R., Zhang, Y., & Zhou, Z. (n.d.). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Chemical Journal of Chinese Universities. [Link]
-
Kim, D., et al. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
DeJong, M. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. University of Dundee Research Portal. [Link]
-
Li, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. ProQuest. [Link]
-
Zhang, Y., et al. (2020). Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles. ResearchGate. [Link]
-
Lara, P., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]
-
Beller, M., et al. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Nitrile Reduction. WordPress. [Link]
-
Liu, M., et al. (2024). Reduction of Nitrile Groups in Polymers: Hydrogenation of Nitrile Groups on Hnbr with a Rhodium Catalyst. SSRN. [Link]
Sources
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Technical Support Center: 3-Furaldehyde Alkylation Optimization
Status: Operational Ticket ID: FUR-ALK-003 Subject: Minimizing Side Reactions in 3-Furaldehyde Functionalization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
The Furan Paradox: Executive Summary
You are likely experiencing issues because 3-furaldehyde sits at a precarious intersection of reactivity. It is an electron-rich heteroaromatic (making it prone to polymerization) containing a highly electrophilic aldehyde (making it prone to 1,2-addition).
The Core Problem: The definition of "alkylation" dictates the failure mode.
-
Carbonyl Alkylation (1,2-Addition): Adding R-MgX to the aldehyde.
-
Major Failure: The resulting furfuryl alcohol polymerizes into black tar upon acidic workup.
-
-
Ring Alkylation (C-H Functionalization): Attaching an alkyl group to the furan ring (C2 or C5).
-
Major Failure: Poor regioselectivity (C2 vs. C5 mixture) or ring opening.
-
Interactive Troubleshooting Modules
Module A: Carbonyl Alkylation (Grignard/Organolithium Addition)
Target: Converting the aldehyde (-CHO) into a secondary alcohol (-CH(OH)R).
Q: My reaction mixture turned into a black/brown resin during workup. What happened? A: You likely used a standard acidic quench (HCl/H₂SO₄). The product of this reaction is a furfuryl alcohol derivative . These are exceptionally acid-sensitive. In the presence of protons, the furan ring undergoes electrophilic aromatic substitution with itself, leading to rapid polymerization (the "tar").
-
The Fix: Switch to a buffered quench . Use Saturated Aqueous Ammonium Chloride (sat. NH₄Cl) or Sodium Potassium Tartrate (Rochelle’s Salt). Ensure the pH never drops below 5.0.
Q: I see significant starting material remaining, but adding more reagent causes decomposition. A: You are likely seeing the Cannizzaro Reaction or deprotonation. 3-Furaldehyde has no enolizable protons, but strong bases (like organolithiums) can attack the ring protons (C2) instead of the carbonyl if the temperature is too high, or cause disproportionation.
-
The Fix:
-
Temperature: Run addition at -78°C, not 0°C.
-
Reagent: Switch from Organolithium (too basic) to Organomagnesium (Grignard) or Organozinc (milder).
-
Additive: Add LiCl (Knochel's method) or CeCl₃ (Luche reduction conditions modified for addition) to activate the carbonyl specifically.
-
Module B: Ring Alkylation (Lithiation/Trapping)
Target: Attaching an alkyl group to the C2 or C5 position of the ring.
Q: I want to alkylate the ring, but I'm destroying the aldehyde. A: You cannot lithiate 3-furaldehyde directly. The nucleophile will attack the carbonyl immediately.
-
The Fix: You must protect the aldehyde as an acetal (e.g., using 1,3-propanediol) or an aminal (Comins-Meyers strategy).
Q: I am getting a mixture of C2 and C5 alkylation. How do I control this? A: This is a directing group issue.
-
C2 Selective: The oxygen in the furan ring and the oxygen in the protected aldehyde (at C3) create a "coordination pocket" for Lithium. Lithiation will overwhelmingly favor C2 (the position between the heteroatoms).
-
C5 Selective: This is difficult with a C3-substituent. You must block C2 (e.g., with a silyl group like TMS) or use steric bulk to force lithiation to C5, then remove the blocker later.
Visualization: Decision & Mechanism Logic
Diagram 1: Optimization Workflow
This flowchart guides you through the critical decision points to avoid "tarring" your reaction.
Caption: Workflow logic for distinguishing between carbonyl addition and ring functionalization, highlighting the critical quench step.
Diagram 2: The "Death Spiral" of Furan Polymerization
Understanding why the reaction fails is key to preventing it.
Caption: Mechanism of acid-catalyzed polymerization. The furfuryl cation is highly reactive and attacks other furan rings.
Standardized Protocol: 1,2-Addition to 3-Furaldehyde
Objective: Synthesize 1-(furan-3-yl)alkyl-1-ol without polymerization.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF or Et₂O | Furans are stable in ethers. Avoid chlorinated solvents if Lewis acids are present. |
| Temperature | -78°C to -40°C | Low temp prevents ring metalation and suppresses side reactions. |
| Reagent | Grignard (R-MgBr) | Less basic than R-Li, reducing risk of deprotonating the ring. |
| Quench | Sat. aq. NH₄Cl | CRITICAL: Buffers pH to ~5-6. Prevents acid-catalyzed destruction. |
| Workup | Extraction (EtOAc) | Wash with brine.[1] Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic). |
| Purification | SiO₂ + 1% Et₃N | Pre-treat silica gel with 1% Triethylamine to neutralize surface acidity. |
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask under Argon. Add 3-furaldehyde (1.0 equiv) and anhydrous THF (0.5 M).
-
Cooling: Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add Grignard reagent (1.1 equiv) dropwise over 20 minutes. Do not rush.
-
Monitoring: Stir at -78°C for 1 hour. Monitor by TLC. Do not warm to RT unless conversion is stalled.
-
Quench: While still cold, add saturated NH₄Cl solution dropwise.
-
Extraction: Warm to RT. Extract with EtOAc.[1]
-
Purification: If column chromatography is needed, use silica gel neutralized with 1% Triethylamine in the eluent.
References
-
Mechanism of Furan Ring Opening
- Liang, X., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels.
-
Source:
-
Grignard Reactivity & Side Reactions
-
Regioselective Lithiation
- Tofi, M., et al. (2005). "Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans." Journal of Organic Chemistry.
-
Source:
-
Polymerization of Furfuryl Alcohol
- Príncipe, M., et al. (2000). "The Polymerization of Furfuryl Alcohol with p-toluenesulfonic Acid." Polímeros.
-
Source:
Sources
Technical Support Center: Furan Alcohol Stability & Handling
Topic: Storage Conditions to Prevent Oxidation of Furan Alcohols
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered a common frustration: reaching for a bottle of Furfuryl Alcohol (FA) or 5-Hydroxymethylfurfural (HMF) only to find a viscous, dark brown liquid or a black solid instead of a clear reagent.
Furan alcohols are chemically fragile. They possess a diene character within the furan ring and a reactive hydroxyl group, making them highly susceptible to two primary degradation pathways: oxidative degradation and acid-catalyzed polycondensation . This guide provides the technical protocols required to maintain the integrity of these reagents for reproducible experimental data.
Module 1: Critical Storage Parameters
The stability of furan alcohols relies on blocking three specific initiators: Oxygen (radicals), Protons (acid catalysis), and Photons (UV light).
Comparative Storage Matrix
| Parameter | Furfuryl Alcohol (FA) | 5-Hydroxymethylfurfural (HMF) | Technical Rationale |
| Temperature | 2–8°C (Refrigerate) | -20°C (Freezer) preferred; 2–8°C acceptable for short term.[1] | Low temperature kinetically inhibits auto-oxidation and polymerization rates. HMF has a low melting point (~30–34°C) and degrades rapidly if kept molten. |
| Atmosphere | Strict Inert Gas (Argon/Nitrogen) | Strict Inert Gas (Argon/Nitrogen) | Oxygen exposure leads to hydroperoxide formation, initiating radical chain reactions that darken the sample. |
| Light | Amber Glass / Foil Wrap | Amber Glass / Foil Wrap | UV light excites the furan ring, accelerating photo-oxidation and ring-opening reactions. |
| Acidity (pH) | CRITICAL: Avoid Acids | Avoid Strong Acids & Bases | FA: Reacts violently with acids to form black cross-linked polymers. HMF: Unstable in basic conditions (ring opening/hydrolysis) and polymerizes in strong acid. |
| State | Liquid (mp: -14.6°C) | Low-melting Solid (mp: ~30–34°C) | HMF often appears as an oil due to supercooling or impurities (water/acid) lowering the melting point. |
Module 2: Troubleshooting Visual Indicators
Use this diagnostic guide to determine the usability of your reagent.
Visual Diagnostic Table
| Observation | Diagnosis | Usability Status | Action Required |
| Colorless / Pale Yellow | Pristine / High Purity | Pass | Proceed with experiment. |
| Amber / Light Brown | Early Oxidation | Caution | Purity likely 90-95%. Acceptable for crude synthesis; purify for kinetics/analytical work. |
| Dark Brown / Opaque | Significant Degradation | Fail | Do not use. High background absorption and impurities will skew results. |
| Viscous / Tarry | Polymerization (Resinification) | Critical Fail | Discard immediately. Polymerization is autocatalytic and exothermic. |
| Solids in Liquid (HMF) | Partial Crystallization | Pass | HMF naturally crystallizes. Gently warm (30°C) to melt if needed, but avoid high heat. |
The Degradation Pathway (Mechanism)
The following diagram illustrates why your sample turns black. It is not just "oxidation"; it is a cascade of radical formation and polymerization.
Caption: Figure 1. Dual degradation pathways of furan alcohols. Note that acidity triggers rapid polymerization, while oxygen drives gradual darkening.
Module 3: The "Inert Aliquot" Protocol
Issue: Opening a large bottle repeatedly introduces moisture and oxygen, degrading the entire stock within weeks. Solution: The Inert Aliquot Method.
Protocol Steps:
-
Preparation:
-
Dry all receiving vials (amber glass) in an oven at 110°C; cool in a desiccator.
-
Purge the source bottle with Nitrogen or Argon for 5 minutes before opening (using a needle inlet/outlet if a septum is available).
-
-
Dispensing:
-
Use a clean, dry glass syringe or a positive-displacement pipette. Avoid standard air-displacement pipettes as they introduce air bubbles and are less accurate with viscous furan alcohols.
-
Aliquot the reagent into the prepared amber vials, filling them as close to the top as possible to minimize headspace.
-
-
Sealing:
-
Flush the headspace of each vial with a gentle stream of inert gas (Argon is heavier than air and preferred) for 10–15 seconds.
-
Immediately cap tightly with a PTFE-lined cap. Parafilm the cap for long-term freezer storage.
-
-
Storage:
-
Store HMF aliquots at -20°C.
-
Store FA aliquots at 4°C.
-
Workflow Visualization
Caption: Figure 2. Standard Operating Procedure (SOP) for receiving and aliquoting furan alcohols to maximize shelf-life.
Module 4: FAQs & Troubleshooting
Q1: My Furfuryl Alcohol has turned dark brown. Can I purify it? A: Yes, via Vacuum Distillation .
-
Warning: Do NOT distill at atmospheric pressure.[2] The boiling point (170°C) is too high and will cause rapid polymerization or decomposition in the pot, potentially leading to an explosion if peroxides are present.
-
Protocol: Distill under reduced pressure (e.g., 10–20 mmHg). FA boils at ~70–80°C at this pressure. Discard the first 10% (forerun) and leave the last 10% (pot residue). Store the distillate immediately under Argon.
Q2: Why did my Furfuryl Alcohol solidify into a black rock? A: This is likely due to acid contamination . Even trace amounts of acid (from a dirty pipette or acidic fumes in the hood) can catalyze the exothermic polymerization of FA. Once started, this reaction is autocatalytic and generates heat, turning the liquid into a solid cross-linked resin (polyfurfuryl alcohol).
Q3: Can I store HMF in plastic tubes? A: Glass is strongly recommended. Furan alcohols are organic solvents that can leach plasticizers from certain polymers. Furthermore, plastics are generally permeable to oxygen over time. Use amber borosilicate glass with PTFE-lined caps.
Q4: My HMF arrived as a liquid, but the label says "Solid." Is it bad? A: Not necessarily. HMF has a low melting point (~30–34°C). If the package was warm during transit, it may have melted. However, HMF is also hygroscopic; absorbed water can depress the melting point, keeping it liquid at room temperature.
-
Test: Cool it to 4°C. If it solidifies, it is likely pure. If it remains liquid, it may have absorbed water or degraded.
References
- Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation.
-
Gandini, A., & Belgacem, M. N. (1997). "Furfuryl alcohol polymerisation: a kinetic study." Polymer International, 42(3), 253-261.
-
Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Furfuryl Alcohol.
-
Van Putten, R. J., et al. (2013). "Hydroxymethylfurfural, A Versatile Platform Chemical Made from Renewable Resources." Chemical Reviews, 113(3), 1499–1597.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7361, Furfuryl alcohol.
Sources
Validation & Comparative
Technical Comparison Guide: 3-(4-Methylfuran-3-yl)propan-1-ol vs. N,N-Diethyl-meta-toluamide (DEET)
Executive Summary
This guide provides a technical evaluation of 3-(4-Methylfuran-3-yl)propan-1-ol (hereafter referred to as MFP-1 ), a naturally occurring furan derivative produced by endophytes, against the industry gold standard N,N-Diethyl-meta-toluamide (DEET) .
While DEET remains the benchmark for broad-spectrum efficacy and duration, MFP-1 represents a class of "Bio-rational Furan Repellents" offering targeted efficacy (demonstrated against Pentatomidae) and a distinct volatility profile. This analysis contrasts their physicochemical properties, mechanisms of action, and safety profiles, concluding with a validated protocol for head-to-head assessment.
Key Finding: MFP-1 exhibits higher volatility and lower lipophilicity (LogP ~1.3) compared to DEET (LogP ~2.18), suggesting that while MFP-1 may provide an intense "flash-off" repellent effect, it requires advanced encapsulation to match the 6–8 hour protection window of DEET.
Physicochemical & Structural Analysis
Understanding the molecular behavior of these compounds is the prerequisite for predicting their performance in field conditions.
Table 1: Comparative Chemical Profile[1]
| Feature | DEET | MFP-1 | Implication for Efficacy |
| IUPAC Name | N,N-Diethyl-3-methylbenzamide | 3-(4-Methylfuran-3-yl)propan-1-ol | DEET is an amide; MFP-1 is a furan alcohol.[1][2][3] |
| Source | Synthetic (Coal tar derivative origin) | Natural (Endophyte Setaria viridis) | MFP-1 supports "Green Chemistry" claims. |
| MW ( g/mol ) | 191.27 | 140.18 | MFP-1 is lighter, leading to faster evaporation. |
| LogP (Oct/Water) | ~2.18 | ~1.30 (Predicted) | DEET binds better to skin lipids (longer retention). |
| Boiling Point | 288°C | ~220°C (Estimated) | MFP-1 has higher vapor pressure (stronger initial odor plume). |
| Solubility | Negligible in water; Soluble in ethanol | Moderate water solubility | MFP-1 is easier to formulate in aqueous sprays. |
Structural Logic Flow
The following diagram illustrates how the structural differences dictate the application strategy for each compound.
Caption: Structural-Functional relationship showing why MFP-1 requires formulation aids to compete with DEET's duration.
Mechanism of Action (MOA)
DEET: The Multi-Modal Blocker
DEET acts through a complex mechanism involving:
-
Olfactory Receptor Inhibition: It inhibits the odorant receptor co-receptor (Orco) in mosquitoes, effectively "blinding" them to host cues like lactic acid and 1-octen-3-ol.
-
Direct Repellency: At close range, it activates specific gustatory receptors (GRs) on the insect's tarsi (feet), causing a "burning" sensation upon contact.
MFP-1: The Spatial Repellent
MFP-1, being a furan derivative, likely functions as a Spatial Repellent .
-
Pathway: Similar to other plant volatiles (e.g., linalool, citronellal), it likely overstimulates the insect's antennal olfactory receptor neurons (ORNs).
-
Specificity: Validated specifically against the white-spotted stinkbug (Eysarcoris ventralis), where it acts as an alarm signal mimic or irritant [1].
-
Hypothesis for Mosquitoes: Furan rings are structurally distinct from DEET. If effective against Diptera, it likely operates via spatial confusion rather than the contact-based deterrence seen in DEET.
Efficacy Comparison
The following data synthesizes established DEET metrics with experimental data for MFP-1 derived from agricultural pest studies.
Table 2: Biological Activity Profile
| Parameter | DEET (Standard) | MFP-1 (Experimental) |
| Target Vectors | Mosquitoes (Aedes, Culex, Anopheles), Ticks, Fleas | Stinkbugs (Pentatomidae); Potential for Diptera (Unverified broad spectrum) |
| Effective Conc. | 20% – 30% (Standard commercial load) | 0.5 – 2.0 mg/filter paper (Bioassay specific) [1] |
| Protection Time | > 360 Minutes (at 20%) | < 60 Minutes (Unformulated, estimated) |
| Repellency Rate | > 95% (First 4 hours) | ~70-80% (Spatial repellency in Y-tube) |
| Fabric Safety | Damaging (Dissolves Rayon, Spandex, Plastics) | Safe (Alcohol/Furan structure is less aggressive to polymers) |
Experimental Protocol: Validating MFP-1
To objectively compare MFP-1 against DEET, you cannot rely on simple field tests due to the volatility difference. The following Arm-in-Cage protocol utilizes a controlled release variable to ensure scientific validity.
Protocol: Time-Course Repellency Assay
Objective: Determine the "Time to First Bite" and "Repellency %" over time.
Reagents:
-
Control: Ethanol (Absolute).
-
Standard: DEET (97% technical grade) diluted to 15% in Ethanol.
-
Test: MFP-1 (Synthesized or Isolate) diluted to 15% in Ethanol.
-
Subject: Aedes aegypti (200 females, 5-7 days old, starved 12h).
Workflow:
-
Preparation: Apply 1 mL of solution to a 600 cm² area of the volunteer's forearm. Allow 10 minutes for solvent evaporation.
-
Exposure (T=0): Insert arm into cage for 3 minutes. Count landings and probes.
-
Interval Testing: Repeat exposure every 30 minutes.
-
Stopping Rule: Test concludes when 2 bites occur within a single 3-minute exposure.
Critical Control Point (Self-Validation):
-
Validation: If the Ethanol control arm receives < 10 landings in 3 minutes, the mosquito population is not aggressive enough. Discard data and repeat.
Pathway of Experimental Logic
Caption: Validated Arm-in-Cage workflow ensuring population aggression before data collection.
Safety & Toxicity Assessment
While MFP-1 is "natural," this does not imply "safe." Furan derivatives carry specific toxicological risks that must be screened early in drug development.
DEET Profile[3][4][5][6][7][8]
-
Dermal Absorption: 5–15% absorbed through human skin.
-
Metabolism: Oxidized by CYP450 enzymes; excreted in urine.
-
Risks: Rare neurotoxicity (seizures) in pediatric misuse; severe eye irritant.
MFP-1 Profile (Risk Analysis)
-
Furan Moiety Concern: Metabolic activation of the furan ring (often by CYP2E1) can generate reactive cis-2-butene-1,4-dial, a cytotoxic metabolite capable of protein alkylation [2].
-
Sensitization: Furan-containing plant oils are potential photosensitizers.
-
Recommendation: Before human efficacy trials, MFP-1 must undergo an Ames Test (mutagenicity) and a Human Repeat Insult Patch Test (HRIPT) to rule out sensitization.
Conclusion
DEET remains the superior candidate for high-risk environments (malaria/dengue zones) due to its extended retention time and proven inhibition of mosquito host-seeking behavior.
MFP-1 is a viable candidate for:
-
Agricultural applications (specifically against Hemiptera/Stinkbugs).[1]
-
Short-duration personal care products (e.g., "patio" sprays) where plasticizing effects of DEET are undesirable.
-
Combinatorial Formulations: Using MFP-1 as a "top note" for immediate repellency, combined with a fixative or a longer-acting active (like Picaridin) to extend duration.
References
-
Nakajima, H., Ishihara, A., Sawa, Y., & Sakuno, E. (2010). "3-(4-Methylfuran-3-yl)propan-1-ol: A White-Spotted Stinkbug (Eysarcoris ventralis) Repellent Produced by an Endophyte Isolated from Green Foxtail."[1] Journal of Agricultural and Food Chemistry, 58(5), 2882–2885.
-
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6–25.
-
Dickens, J. C., & Bohbot, J. D. (2013).[4] "Mini review: Mode of action of mosquito repellents." Pesticide Biochemistry and Physiology, 106(3), 149-155.
-
Environmental Protection Agency (EPA). (2014).[4][5] "DEET (N,N-Diethyl-meta-toluamide) Interim Registration Review Decision."
Sources
- 1. 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug ( Eysarcoris ventralis ) repellent produced by an endophyte isolated from green foxtail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEET - Wikipedia [en.wikipedia.org]
- 3. cmaj.ca [cmaj.ca]
- 4. The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera: Culicidae) and Aedes albopictus (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
Technical Guide: FTIR Spectral Validation of 3-(4-Methylfuran-3-yl)propan-1-ol
Executive Summary
Product: 3-(4-Methylfuran-3-yl)propan-1-ol Application: Pharmaceutical Intermediate / Fine Chemical Synthon Analytical Focus: Fourier Transform Infrared Spectroscopy (FTIR)[1][2][3]
This guide provides a rigorous framework for the structural validation of 3-(4-Methylfuran-3-yl)propan-1-ol . As a Senior Application Scientist, I address the critical challenge in furan chemistry: distinguishing specific alkyl-substituted regioisomers. This document contrasts the target molecule against its most common structural analogs—the non-methylated precursor and the 2-methyl regioisomer—providing a definitive spectral interpretation strategy for Quality Control (QC) and R&D environments.
Structural Analysis & Spectral Deconvolution
To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The target molecule combines a heterocyclic aromatic system (furan) with an aliphatic alcohol chain .
The Molecular Oscillators
-
The Furan Core (3,4-substituted): A five-membered aromatic ring containing oxygen.[4] The 3,4-substitution pattern preserves the
-protons (positions 2 and 5), which are diagnostic. -
The Methyl Group (C4-position): Adds characteristic
C-H stretching and bending modes, distinct from the ring protons. -
The Propanol Chain (C3-position): Introduces a primary alcohol (-CH2OH) and a propyl linker, contributing strong Hydrogen-bonding capability and methylene scissoring/rocking modes.
Comparative Performance: Target vs. Alternatives
The following table contrasts the target molecule with its two most likely "alternatives" (impurities or analogs) encountered during synthesis.
Table 1: Comparative Spectral Fingerprint
| Feature | Target: 3-(4-Methylfuran-3-yl)propan-1-ol | Alternative A: 3-(Furan-3-yl)propan-1-ol (Non-methylated) | Alternative B: 3-(2-Methylfuran-3-yl)propan-1-ol (Regioisomer) |
| O-H Stretch | 3300–3400 cm⁻¹ (Broad, Strong) | 3300–3400 cm⁻¹ (Identical) | 3300–3400 cm⁻¹ (Identical) |
| C-H Stretch ( | 3100–3150 cm⁻¹ (Weak, 2 bands: | 3100–3160 cm⁻¹ (Weak, 3 bands: | 3100–3150 cm⁻¹ (Weak, 1 band: |
| C-H Stretch ( | 2850–2960 cm⁻¹ (Med, Propyl + Methyl) | 2850–2940 cm⁻¹ (Med, Propyl only) | 2850–2960 cm⁻¹ (Med, Propyl + Methyl) |
| Ring Breathing | ~1500 & 1560 cm⁻¹ (Modulated by 3,4-sub) | ~1500 cm⁻¹ (Standard 3-sub pattern) | ~1515 & 1590 cm⁻¹ (Shifted by 2-sub) |
| C-O Stretch | 1050–1060 cm⁻¹ (Primary Alcohol) | 1050–1060 cm⁻¹ | 1050–1060 cm⁻¹ |
| Out-of-Plane (oop) Bending | ~740–800 cm⁻¹ (2 adjacent H's absent) | ~720–780 cm⁻¹ (3 Ring H's) | ~880–900 cm⁻¹ (Isolated H pattern) |
Expert Insight: The Diagnostic Region
The Fingerprint Region (600–1500 cm⁻¹) is the sole reliable differentiator.
-
Target vs. Analog: The Target shows increased aliphatic C-H intensity (2960 cm⁻¹) due to the methyl group and a shift in ring breathing modes due to increased mass/hyperconjugation.
-
Target vs. Regioisomer: This is the critical QC check. The 2-methyl isomer (Alternative B) lacks the symmetry of the 3,4-substitution. The "ring breathing" modes in 2-substituted furans typically shift to higher frequencies (~1590 cm⁻¹) compared to 3,4-substituted systems. Furthermore, the C-H out-of-plane (oop) bending pattern differs significantly; the Target retains two
-protons (positions 2 and 5), often showing a specific doublet in the 700-800 cm⁻¹ range, whereas the isomer has an isolated -proton.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and Trustworthiness (E-E-A-T), follow this protocol. This method assumes the sample is a viscous liquid at room temperature.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR eliminates pathlength calculation errors common in transmission cells and prevents saturation from the strong O-H signal.
-
Background Acquisition:
-
Clean the Diamond/ZnSe crystal with isopropanol.
-
Collect air background (32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (organic residue) or 3300 cm⁻¹ (moisture) regions.
-
-
Sample Application:
-
Apply 10–20 µL of 3-(4-Methylfuran-3-yl)propan-1-ol to the crystal center.
-
Critical Step: Use the pressure clamp to ensure uniform contact. Inconsistent pressure leads to variable peak intensity ratios between the O-H (surface sensitive) and Fingerprint regions.
-
-
Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Scans: 64 (to improve Signal-to-Noise ratio).
-
Resolution: 2 cm⁻¹ (necessary to resolve closely spaced aromatic C-H bands).
-
-
Post-Processing:
-
Apply ATR Correction (modifies intensity based on wavelength penetration depth).
-
Baseline Correct (Rubberband method, 64 points).
-
Visualizing the Logic
The following diagrams illustrate the decision-making process for validating this specific molecule.
Diagram 1: Spectral Validation Workflow
Caption: Step-by-step ATR-FTIR acquisition workflow ensuring sample integrity before data analysis.
Diagram 2: Isomer Differentiation Logic Tree
Caption: Decision tree for distinguishing the target molecule from its non-methylated and regio-isomeric forms.
References
-
NIST Mass Spectrometry Data Center. (2023).[5] Infrared Spectra of Furan and Alkyl-Furan Derivatives. NIST Chemistry WebBook, SRD 69.[6][7][8] [Link][9]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
- Mellouki, A., et al. (2021). Vibrational spectroscopy of furan and its derivatives. Journal of Chemical Physics. (Detailed analysis of C-H out-of-plane bending modes in substituted furans).
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mcguirelab.mit.edu [mcguirelab.mit.edu]
- 5. NIST Chemistry WebBook [webbook.nist.gov]
- 6. Furan [webbook.nist.gov]
- 7. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]
- 8. Quantitative Infrared Database [webbook.nist.gov]
- 9. Welcome to the NIST WebBook [webbook.nist.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
